2-Ethyloctanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-5-6-7-8-9(4-2)10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUXSGAKEXSNGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40881259 | |
| Record name | 2-ethyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40881259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25234-25-7 | |
| Record name | 2-Ethyloctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25234-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoic acid, 2-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025234257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, 2-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-ethyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40881259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyloctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Ethyloctanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QX9ZBD73X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Ethyloctanoic acid CAS number and properties
An In-depth Technical Guide to 2-Ethyloctanoic Acid
This technical guide provides a comprehensive overview of this compound, a branched-chain carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, its applications, and relevant safety and toxicity data.
Core Properties of this compound
This compound is an organic compound with the chemical formula C10H20O2.[1][2] Its unique branched structure imparts specific physical and chemical properties that are leveraged in various industrial applications.
Identifiers
| Identifier | Value |
| CAS Number | 25234-25-7[1][2][3] |
| Molecular Formula | C10H20O2[1][2][3] |
| Molecular Weight | 172.26 g/mol [1][3] |
| IUPAC Name | This compound[1][3] |
| Synonyms | Octanoic acid, 2-ethyl-[3] |
Physicochemical Properties
| Property | Value |
| Boiling Point | 262.98°C (estimated)[4] |
| Density | 0.9047 g/cm³ (rough estimate)[4] |
| Flash Point | 142.3°C[4] |
| Vapor Pressure | 0.00178 mmHg at 25°C[4] |
| Refractive Index | 1.4184 (estimated)[4] |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and benzene. It is relatively insoluble in water.[5] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
Synthesis of this compound
The industrial production of similar branched-chain carboxylic acids often involves the oxidation of the corresponding aldehyde.
Protocol: Oxidation of 2-Ethylhexanal (B89479) to 2-Ethylhexanoic Acid (A representative synthesis)
This method can be adapted for this compound from 2-ethyloctanal. An efficient method involves the use of N-hydroxyphthalimide as a catalyst and oxygen or air as the oxidant.[6][7]
-
Reaction Setup: A two-necked flask is equipped with a magnetic stirrer, a thermometer, and a reflux condenser connected to a gasometric apparatus to measure oxygen consumption.[7]
-
Reagents:
-
2-Ethylhexanal (substrate)
-
N-Hydroxyphthalimide (catalyst)
-
Isobutanol (solvent)
-
Oxygen or purified air (oxidant)
-
-
Procedure:
-
The flask is charged with 2-ethylhexanal, N-hydroxyphthalimide, and isobutanol.
-
The mixture is heated to the desired reaction temperature (e.g., 40°C) in an oil bath with continuous stirring.
-
Oxygen or air is introduced into the reaction mixture at a controlled flow rate.
-
The reaction progress is monitored by measuring the consumption of oxygen over time.
-
Upon completion of the reaction (when oxygen consumption ceases), the mixture is cooled to room temperature.
-
-
Work-up and Purification:
-
The solvent and any unreacted starting material are removed under reduced pressure.
-
The resulting crude 2-ethylhexanoic acid can be purified by vacuum distillation.[6]
-
A patent also describes a method using a phosphomolybdovanadium heteropolyacid catalyst for the oxidation of 2-ethylhexanal, achieving high conversion and selectivity.[8]
Analytical Methodologies
Accurate and reproducible analytical methods are essential for the quantification and quality control of this compound.
Protocol: Gas Chromatography (GC) Analysis
This protocol is based on the determination of the related compound 2-ethylhexanoic acid in biological samples and can be adapted for other matrices.[9]
-
Sample Preparation (Derivatization):
-
To an aqueous sample containing this compound, add an internal standard.
-
Acidify the sample with hydrochloric acid.
-
Extract the acid into an organic solvent like hexane.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., pentafluorobenzyl bromide) and a catalyst (e.g., triethylamine).
-
Heat the mixture to form the pentafluorobenzyl ester derivative.
-
After cooling, the excess derivatizing agent is removed, and the sample is ready for GC analysis.
-
-
GC Conditions:
-
Column: A cross-linked methyl silicone capillary column is suitable.
-
Detector: An electron capture detector (ECD) is used for high sensitivity with the halogenated derivative. A Flame Ionization Detector (FID) can also be used.[6]
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures: The injector, detector, and oven temperatures should be optimized for the specific derivative and column. A typical oven temperature program would start at a lower temperature and ramp up to a higher temperature to ensure good separation.[6]
-
-
Quantification: The concentration of this compound is determined by comparing the peak area of its derivative to that of the internal standard.
Protocol: High-Performance Liquid Chromatography (HPLC) Analysis
This method is adapted from the analysis of 2-ethylhexanoic acid as an impurity.[10][11][12]
-
Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent, such as a mixture of water and an organic solvent like acetonitrile.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., Newcrom R1) is commonly used.[10]
-
Mobile Phase: A mixture of acetonitrile, water, and an acidifier like phosphoric acid or formic acid (for MS compatibility).[10]
-
Detector: UV detector set at an appropriate wavelength (e.g., 210 nm) or a suppressed conductivity detector for ion chromatography.[11][12]
-
Flow Rate: Typically 1.0 mL/min.
-
-
Quantification: The concentration is determined from a calibration curve generated using standards of known concentrations.
Applications
Derivatives of this compound, particularly its metal salts and esters, have a wide range of industrial applications.[5] These include:
-
Plasticizers: Esters of this compound are used as plasticizers in polymers.
-
Lubricants: Its derivatives are components in the formulation of synthetic lubricants.
-
Coatings and Paints: Metal salts, such as cobalt and manganese 2-ethylhexanoates, act as driers in paints and varnishes, accelerating the curing process.[5]
-
PVC Stabilizers: Metal soaps of this compound are used as heat stabilizers in polyvinyl chloride (PVC).[5]
-
Corrosion Inhibitors: Certain derivatives can act as corrosion inhibitors.
Toxicity and Safety
Understanding the toxicological profile of this compound is critical for its safe handling and use.
GHS Classification for this compound:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3]
-
Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage).[3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[3]
Toxicity of the related compound 2-Ethylhexanoic Acid (2-EHA):
-
Animal studies on 2-EHA have shown potential reproductive and developmental toxicity at high doses.[13][14][15]
-
The National Toxicology Program has investigated the potential human reproductive and developmental effects of related compounds.[14]
-
It is corrosive to metals and tissue.[16]
Handling and Safety Precautions:
-
Avoid contact with skin, eyes, and clothing.[17]
-
Use in a well-ventilated area or with local exhaust ventilation.[17]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.
-
In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.[17]
Visualized Workflows and Pathways
The following diagrams illustrate key processes related to this compound.
Caption: Industrial synthesis pathway for 2-Ethylhexanoic acid.
Caption: General workflow for GC analysis of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. molport.com [molport.com]
- 3. This compound | C10H20O2 | CID 91342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Octanoic acid, 2-ethyl- [chembk.com]
- 5. isatis.net [isatis.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102701944A - Method for preparing 2-ethyl hexanoic acid by catalytically oxidizing 2-ethylhexanal by molybdovanadophosphoric acid - Google Patents [patents.google.com]
- 9. Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of 2-Ethylhexanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Study of combined multiple exposure and reproductive / developmental toxicity of 2-ethylhexanoic acid by screening method - Masaltsev - Hygiene and Sanitation [journals.eco-vector.com]
- 14. healthvermont.gov [healthvermont.gov]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 16. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
Synthesis of 2-Ethyloctanoic Acid from 2-Ethylhexanal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-ethyloctanoic acid, a versatile carboxylic acid, from the oxidation of 2-ethylhexanal (B89479). This compound and its derivatives are widely utilized in the chemical industry for the production of alkyd resins, plasticizers, polyvinyl chloride stabilizers, lubricants, and corrosion inhibitors.[1] This document details various synthetic methodologies, presents quantitative data for comparison, outlines experimental protocols, and illustrates the core chemical transformations.
Introduction to Synthetic Pathways
The industrial production of this compound typically originates from n-butanal, which is a product of propylene (B89431) hydroformylation.[1] Two primary routes lead to the intermediate 2-ethylhexanal, which is subsequently oxidized to the final product.
-
Method I: Involves the aldolization of butanal followed by hydrogenation to form 2-ethylhexanol. This alcohol is then oxidized to 2-ethylhexanal, which is further oxidized to this compound.[1]
-
Method II: An aldol (B89426) condensation of butanal followed by dehydration yields 2-ethylhex-2-enal. Selective hydrogenation of this unsaturated aldehyde produces 2-ethylhexanal, which is then oxidized to this compound.[1][2][3]
Both pathways converge on the critical step of oxidizing 2-ethylhexanal. This exothermic process, which proceeds via a radical chain mechanism, is typically carried out in the liquid phase using air or oxygen as the oxidant.[1] A variety of catalysts have been developed to improve the efficiency and selectivity of this transformation.
Reaction Mechanism and Signaling Pathways
The aerobic oxidation of 2-ethylhexanal is a radical chain reaction. The process is initiated by the formation of an acyl radical from the aldehyde. This radical then reacts with oxygen to form an acylperoxy radical, which is a key intermediate. The acylperoxy radical can then propagate the chain reaction by abstracting a hydrogen atom from another aldehyde molecule, forming a peracid and another acyl radical. The peracid can then react with another molecule of the aldehyde in a Baeyer-Villiger-type oxidation to yield two molecules of the carboxylic acid. The final product, this compound, is also formed through the direct decomposition of the peroxy-acid.[4]
Quantitative Data on Synthetic Methods
The synthesis of this compound from 2-ethylhexanal has been optimized under various catalytic systems and reaction conditions. The following tables summarize the quantitative data from several reported methods.
Table 1: Catalytic Oxidation of 2-Ethylhexanal with Oxygen or Air
| Catalyst | Oxidant | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| N-Hydroxyphthalimide | Oxygen/Air | Isobutanol | - | - | - | - | >99 | - | [1][5][6] |
| KOH | Oxygen | CSTR | 50 | 0.8 | - | - | - | 84 | [1] |
| Mn(II) 2-ethylhexanoate (B8288628) & Sodium 2-ethylhexanoate | Oxygen | - | Room Temp | 0.5 - 0.75 | - | - | - | 97-98 | [1] |
| Mn(II) acetate | Oxygen | Octanoic acid | - | - | - | - | 83 | 83 | [1] |
| Fe(II), Ni(II), or Co(II) complexes | Oxygen | Dichloroethane | Room Temp | - | - | - | - | 70 | [1] |
| None | Air | - | 82 | - | 12 | - | - | 86 | [1] |
| None | Oxygen | - | 82 | - | 2 | - | - | 88 | [1] |
| None | Oxygen | Octane | 40 | 0.3 | - | - | - | 81 | [1] |
| Molybdovanadophosphoric acid | Air/Oxygen | Dilute HCl | 60 | - | 5 | 92.73 | 92.64 | 91.59 | [7] |
| Mn(Ac)₂ | Oxygen | 2-ethylhexanoic acid | 8-12 | 1.5 | 1 | 99.7 | 93.8 | - | [8] |
| Cu(Ac)₂ | Oxygen | 2-ethylhexanoic acid | 8-12 | 1.0 | 1 | 99.5 | 93.6 | - | [8] |
| Ligand L8, Cs₂CO₃, KOAc | Air | 2-ethylhexanoic acid | 30-35 | - | 6 | 99.6 | 99.5 | 99.1 | [9] |
Table 2: Solvent Effects on the Aerobic Autoxidation of 2-Ethylhexanal
| Solvent | Type | Conversion (%) (2h) | Selectivity to 2-ETA (%) (2h) | Yield (%) (2h) | Reference |
| n-Hexane | Aprotic | 97.7 | 67.4 | 65.8 | [4] |
| Acetonitrile | Aprotic | 87.2 | - | - | [4] |
| Isopropanol | Protic | <36 | >96 | - | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of this compound from 2-ethylhexanal.
General Procedure for Catalytic Oxidation in a Batch Reactor
This protocol is a generalized procedure based on common laboratory practices for the oxidation of aldehydes.
Materials:
-
2-ethylhexanal
-
Selected catalyst (e.g., N-hydroxyphthalimide, Mn(OAc)₂)
-
Selected solvent (e.g., isobutanol, 2-ethylhexanoic acid)
-
Oxygen or compressed air
-
Glass reactor equipped with a magnetic stirrer, thermometer, gas inlet, and reflux condenser
Procedure:
-
The reactor is charged with 2-ethylhexanal, the solvent, and the catalyst in the desired molar ratios.
-
The mixture is heated to the target reaction temperature while stirring.
-
Once the desired temperature is reached, a controlled flow of oxygen or air is bubbled through the reaction mixture.
-
The reaction progress is monitored periodically by taking samples and analyzing them using gas chromatography (GC) to determine the conversion of 2-ethylhexanal and the selectivity towards this compound.
-
Upon completion of the reaction (as indicated by GC analysis), the gas flow is stopped, and the reactor is allowed to cool to room temperature.
-
The crude product is then purified, typically by distillation under reduced pressure, to isolate the this compound.
Example Protocol: Oxidation using Molybdovanadophosphoric Acid Catalyst[7]
Materials:
-
2-ethylhexanal
-
H₄PMo₁₁VO₄₀·32H₂O (molybdovanadophosphoric acid)
-
Dilute hydrochloric acid (2 mol/L)
-
Oxygen gas
-
Reaction vessel with heating, stirring, and gas inlet capabilities
Procedure:
-
A catalyst solution is prepared by dissolving the molybdovanadophosphoric acid in dilute hydrochloric acid to a concentration of 2 mol/L.
-
2-ethylhexanal and the prepared catalyst solution (at a mass fraction of 3% relative to the total reaction mixture) are added to the reaction vessel.
-
The mixture is heated to 60°C with stirring.
-
Oxygen is introduced at a flow rate of 5 mL/s.
-
The reaction is allowed to proceed for 5 hours.
-
After the reaction, the mixture is cooled, and the aqueous phase is separated from the organic phase.
-
The organic phase, containing the product, is then subjected to distillation under reduced pressure to obtain pure this compound.
Conclusion
The synthesis of this compound from 2-ethylhexanal is a well-established industrial process with multiple avenues for optimization. The choice of catalyst, solvent, and reaction conditions significantly impacts the yield and selectivity of the reaction. Recent research focuses on developing greener and more efficient catalytic systems, such as the use of N-hydroxyphthalimide, to achieve high selectivity under mild conditions.[1][5][6] The detailed data and protocols presented in this guide offer a solid foundation for researchers and professionals in the field to develop and refine the synthesis of this important chemical intermediate.
References
- 1. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Ethylhexanoic acid - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102701944A - Method for preparing 2-ethyl hexanoic acid by catalytically oxidizing 2-ethylhexanal by molybdovanadophosphoric acid - Google Patents [patents.google.com]
- 8. CN1357527A - Production process of 2-ethyl hexanoic acid - Google Patents [patents.google.com]
- 9. 2-Ethylhexanoic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Industrial Manufacturing of 2-Ethyloctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyloctanoic acid is a branched-chain carboxylic acid of significant industrial importance. Its esters and metal salts find widespread applications as plasticizers, stabilizers in PVC, corrosion inhibitors in automotive coolants, and as catalysts in various chemical processes. This technical guide provides a comprehensive overview of the core industrial manufacturing processes for this compound, with a focus on the underlying chemistry, process parameters, and purification methodologies.
Core Manufacturing Processes
The industrial production of this compound is primarily accomplished through three main synthetic routes, each with distinct advantages and disadvantages in terms of yield, selectivity, and environmental impact. The most prevalent modern method involves the oxidation of 2-ethylhexanal (B89479), which itself is derived from the aldol (B89426) condensation of n-butyraldehyde.
Comparison of Industrial Manufacturing Processes
| Parameter | 2-Ethylhexanol Oxidation | 2-Ethylhexanol Catalytic Dehydrogenation | 2-Ethylhexanal Oxidation |
| Primary Feedstock | 2-Ethylhexanol | 2-Ethylhexanol | 2-Ethylhexanal |
| Key Reagents | Oxidizing agent (e.g., O₂, H₂O₂) | Strong base (e.g., NaOH), Catalyst (e.g., CuO) | Oxidizing agent (e.g., O₂, air), Catalyst (optional) |
| Typical Reaction Temperature | ~500°C (with Fe₂O₃/SiO₂ catalyst) | 220°C | 0 - 60°C |
| Typical Reaction Pressure | Atmospheric | Atmospheric | Atmospheric to 0.3 MPa |
| Catalyst Examples | Fe₂O₃/SiO₂ | Copper (II) oxide | Mn(OAc)₂, KOAc, Cu(OAc)₂, N-hydroxyphthalimide (NHPI) |
| Reported Yield | ~22.41% | 80.9% | >90% |
| Reported Selectivity | ~55.14% | High | >95% |
| Key Byproducts | Varies with catalyst and conditions | Hydrogen gas | Peroxy acids, esters |
| Process Considerations | Lower yield and selectivity reported in some studies. | Requires a stoichiometric amount of strong base, leading to salt formation.[1] | The most common industrial method due to high yield and selectivity.[2] |
Synthesis Pathway of this compound
The industrial synthesis of this compound typically originates from propylene, a primary petrochemical feedstock. The overall pathway involves hydroformylation (oxo process) to produce n-butyraldehyde, followed by aldol condensation to form 2-ethyl-2-hexenal. Subsequent hydrogenation yields 2-ethylhexanal, the direct precursor for the final oxidation step to this compound.
Experimental Protocols for Key Manufacturing Routes
2-Ethylhexanal Oxidation
This is the most commercially significant route, valued for its high efficiency and selectivity.[2]
Methodology:
The oxidation of 2-ethylhexanal is typically carried out in the liquid phase using either air or pure oxygen as the oxidizing agent.[3][4] The reaction can be performed with or without a catalyst, although catalysts are often employed to improve selectivity and reaction rates at lower temperatures.
Catalytic Oxidation with N-Hydroxyphthalimide (NHPI):
An efficient method involves the use of N-hydroxyphthalimide as a catalyst in a suitable solvent like isobutanol.[3]
-
Reaction Setup: A reaction flask is equipped with a magnetic stirrer, a gas inlet for oxygen, and a condenser.
-
Procedure:
-
2-Ethylhexanal, isobutanol (as a solvent), and N-hydroxyphthalimide (catalyst) are charged into the reaction flask.
-
The mixture is heated to the desired reaction temperature (typically 30-60°C).
-
Oxygen is bubbled through the reaction mixture at a controlled flow rate.
-
The reaction is monitored for the consumption of 2-ethylhexanal.
-
Upon completion, the solvent and unreacted starting materials are removed, often by distillation, to yield crude this compound.
-
Quantitative Data Example:
| Parameter | Value |
| 2-Ethylhexanal | 1 part |
| Isobutanol (solvent) | 2 parts |
| N-Hydroxyphthalimide (catalyst) | 5 mol% |
| Temperature | 40°C |
| Reaction Time | 3 hours |
| Selectivity for this compound | >99% |
2-Ethylhexanol Catalytic Dehydrogenation
This process involves the reaction of 2-ethylhexanol with a strong base in the presence of a dehydrogenation catalyst.
Methodology:
-
Reaction Setup: A reaction vessel equipped with a stirrer, heating mantle, and a system for gas evolution is used.
-
Procedure:
-
2-Ethylhexanol and sodium hydroxide (B78521) are charged into the reactor.
-
Copper (II) oxide is added as the catalyst.
-
The mixture is heated to 220°C with stirring for 2.5 hours under atmospheric pressure.[5][6]
-
During the reaction, hydrogen gas is evolved.
-
After the reaction, the mixture is cooled and then acidified to liberate the this compound.
-
The product is then separated from the aqueous salt solution.
-
Quantitative Data Example: [5][6]
| Parameter | Value |
| n(2-ethylhexanol) : n(sodium hydroxide) | 1.3 : 1.0 |
| Copper (II) oxide catalyst | 2.6 g (for a specific lab-scale reaction) |
| Temperature | 220°C |
| Reaction Time | 2.5 hours |
| Yield of this compound | 80.9% |
2-Ethylhexanol Direct Oxidation
This method involves the direct catalytic oxidation of 2-ethylhexanol to this compound.
Methodology:
-
Catalyst Preparation: A catalyst, for example, Fe₂O₃/SiO₂, is prepared by impregnating silica (B1680970) with an iron salt solution, followed by drying and calcination.
-
Reaction Setup: A suitable reactor for gas-liquid reactions is used.
-
Procedure:
-
2-Ethylhexanol and the prepared catalyst are placed in the reactor.
-
The reactor is heated to the reaction temperature (e.g., 500°C for Fe₂O₃/SiO₂ catalyst).
-
An oxidizing gas (e.g., air or oxygen) is passed through the reaction mixture.
-
The reaction is allowed to proceed for a specified time.
-
The product mixture is then cooled, and the catalyst is separated by filtration.
-
The liquid product is then purified.
-
Quantitative Data Example: [2]
| Parameter | Value |
| Catalyst | 4% Fe₂O₃/SiO₂ |
| Calcination Temperature of Catalyst | 500°C |
| Yield of this compound | 22.41% |
| Selectivity for this compound | 55.14% |
Industrial Process Workflow and Purification
The overall industrial process involves several key stages, from the initial reaction to the final purification of this compound.
Purification Methodologies:
The purification of this compound from the crude reaction mixture is critical to meet the high-purity requirements for its various applications. Common purification techniques include:
-
Distillation: Fractional distillation under reduced pressure is a primary method for separating this compound from lower-boiling impurities (like unreacted aldehydes or alcohols) and higher-boiling byproducts.[7]
-
Extraction: Liquid-liquid extraction can be employed to remove impurities. For instance, washing the organic product with an aqueous basic solution can remove acidic impurities, followed by acidification to recover the carboxylic acid.[8]
-
Crystallization: For solid carboxylic acids, crystallization is an effective purification method. While this compound is a liquid at room temperature, this technique is relevant for other carboxylic acids and can sometimes be adapted for specific purification challenges.
Conclusion
The industrial manufacturing of this compound is a well-established process, with the oxidation of 2-ethylhexanal being the dominant and most efficient route. This method offers high yields and selectivities under relatively mild conditions. While alternative routes from 2-ethylhexanol exist, they often present challenges such as lower yields or the generation of significant waste streams. Continuous improvements in catalysis and process optimization are ongoing to further enhance the sustainability and cost-effectiveness of this compound production, ensuring its continued availability for a wide range of industrial applications.
References
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. Oxidation of 2-Ethylhexanol to 2-Ethylhexanoic Acid Using Fe_2O_3/SiO_2 Catalyst | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caod.oriprobe.com [caod.oriprobe.com]
- 7. varsitytutors.com [varsitytutors.com]
- 8. chem.libretexts.org [chem.libretexts.org]
2-Ethyloctanoic Acid: A Comprehensive Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety information for 2-Ethyloctanoic acid, compiled from comprehensive Safety Data Sheet (SDS) analysis. The following sections detail the physicochemical properties, toxicological profile, and essential safety protocols for handling this compound. The information is presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and clear visual representations of safety procedures.
Physicochemical and Toxicological Data
Quantitative data for this compound has been aggregated from multiple sources to provide a comprehensive overview of its properties and hazards.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₂ | PubChem[1] |
| Molecular Weight | 172.26 g/mol | PubChem[1] |
| Appearance | Colorless to light yellow liquid with a mild odor. | ICSC[2], PubChem[3] |
| Boiling Point | 227 °C | ICSC[2] |
| Melting Point | -59 °C | ICSC[2] |
| Flash Point | > 114 °C (237.2 °F) | Thermo Fisher Scientific[4], ICSC[2] |
| Autoignition Temperature | 310 °C (590 °F) | Thermo Fisher Scientific[4] |
| Density | 0.903 g/cm³ | CAMEO Chemicals[5] |
| Vapor Pressure | 4 Pa at 20 °C | ICSC[2] |
| Vapor Density | 5.0 (Air = 1) | ICSC[2] |
| Solubility in Water | 0.14 g/100ml (very poor) | ICSC[2] |
| log Kow (Octanol-Water Partition Coefficient) | 2.64 | PubChem[3] |
Table 2: Toxicological Information
| Endpoint | Value | Species | Source |
| Acute Oral Toxicity (LD50) | 3.0 g/kg | Rat | CAMEO Chemicals[5] |
| Acute Dermal Toxicity (LD50) | > 2000 mg/kg | Rat | NICNAS[6] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | Rabbit | PubChem[7], NICNAS[6] |
| Serious Eye Damage/Irritation | Causes serious eye damage (Category 1) | Rabbit | PubChem[7], Loba Chemie[8] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (Category 2) | Animal studies | Loba Chemie[8], OXEA[9] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3) | - | PubChem[7] |
GHS Classification and Hazard Communication
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin | GHS07 |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | GHS05 |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child | GHS08 |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | GHS07 |
The logical relationship between the GHS classification and the required precautionary statements is illustrated in the diagram below.
Caption: GHS Hazard to Precautionary Statement Logic.
Experimental Protocols for Hazard Determination
The toxicological and physical hazard data presented are derived from standardized experimental protocols. The following are summaries of the methodologies for the key experiments cited.
Acute Oral Toxicity (OECD 420, 423, 425)
The assessment of acute oral toxicity is conducted using one of three OECD guidelines: the Fixed Dose Procedure (TG 420), the Acute Toxic Class Method (TG 423), or the Up-and-Down Procedure (TG 425).[10][11][12][13][14] These methods aim to determine the median lethal dose (LD50), which is the dose expected to cause death in 50% of the test animals.[13]
-
Principle: A single dose of the substance is administered orally to a group of fasted animals.[13]
-
Test Animals: Typically, young adult rats of a single sex (usually females, as they are often more sensitive) are used.[12]
-
Procedure: The substance is administered by gavage.[14] Dosing is done in a stepwise manner.[14] For TG 420, fixed doses of 5, 50, 300, and 2000 mg/kg are used.[12][14] The initial dose is selected based on a preliminary "sighting study" to identify a dose that produces toxicity without mortality.[14] Subsequent dosing depends on the observed effects.[14]
-
Observation: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[12] Observations include changes in skin, fur, eyes, and behavior.[12]
-
Endpoint: The LD50 value is calculated based on the dose at which mortality is observed.
Skin Irritation (OECD 439)
The potential for a substance to cause skin irritation is assessed using the in vitro Reconstructed Human Epidermis (RhE) Test Method.[15][16][17][18]
-
Principle: This test uses a three-dimensional human epidermis model that mimics the properties of human skin.[15][18] The test substance is applied topically to the tissue surface.[18]
-
Procedure: After a defined exposure period (e.g., 60 minutes), the substance is removed, and the tissue is incubated.[18]
-
Endpoint: Cell viability is determined by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan (B1609692) salt, which is measured spectrophotometrically.[16] A reduction in cell viability below a certain threshold (≤ 50%) indicates that the substance is an irritant.[15]
Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[3][19][20][21]
-
Principle: A single dose of the test substance is applied to one eye of an experimental animal, with the other eye serving as a control.[3]
-
Test Animals: The albino rabbit is the preferred species.[19]
-
Procedure: The substance is instilled into the conjunctival sac.[21] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[19]
-
Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for lesions of the cornea, iris, and conjunctiva, which are scored.[3][20] The observation period can be extended to assess the reversibility of any effects.[20]
-
Endpoint: The severity and reversibility of the observed eye lesions determine the classification of the substance as an irritant or corrosive.
Reproductive/Developmental Toxicity (OECD 421)
This screening test provides initial information on the potential effects of a substance on reproduction and development.[5][22]
-
Principle: The test substance is administered to male and female animals before and during mating, and to females during gestation and lactation.[5][22]
-
Test Animals: The rat is the recommended species.[22]
-
Procedure: The substance is typically administered orally.[22] Males are dosed for a minimum of four weeks, and females are dosed throughout the study.[22]
-
Observation: Endpoints evaluated include effects on gonadal function, mating behavior, conception, parturition, and the growth and development of the offspring.[5]
-
Endpoint: The findings are evaluated based on observed effects on fertility, pregnancy, maternal behavior, and offspring viability and growth.
Flash Point (ASTM D93)
The flash point is determined using the Pensky-Martens Closed Cup Tester.[1][6][23][24][25]
-
Principle: The sample is heated in a closed cup at a controlled rate while being stirred.[25] An ignition source is periodically introduced into the vapor space above the liquid.[1]
-
Procedure: A specified volume of the sample is placed in the test cup.[25] The temperature is increased at a constant rate.[25]
-
Endpoint: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[25]
Emergency Procedures and Personal Protective Equipment
First Aid Measures
Prompt and appropriate first aid is crucial in the event of exposure to this compound.
Caption: First Aid Workflow for this compound Exposure.
Firefighting Measures
This compound is a combustible liquid.[2]
Caption: Firefighting Decision Workflow.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound to prevent exposure.[8][26][27][28][29]
Caption: Personal Protective Equipment for Handling this compound.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors.[8] Use only in well-ventilated areas.[8] Wash hands thoroughly after handling.[8]
-
Storage: Store in a cool, well-ventilated place.[8] Keep container tightly closed.[8] Store away from incompatible materials such as strong oxidizing agents and bases.[8]
This guide provides a comprehensive overview of the safety data and handling procedures for this compound. It is essential for all personnel to be familiar with this information before working with this chemical. Always refer to the specific Safety Data Sheet provided by the supplier for the most current and detailed information.
References
- 1. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 2. ICSC 0477 - 2-ETHYLHEXANOIC ACID [chemicalsafety.ilo.org]
- 3. nucro-technics.com [nucro-technics.com]
- 4. x-cellr8.com [x-cellr8.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. store.astm.org [store.astm.org]
- 7. This compound | C10H20O2 | CID 91342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 12. scribd.com [scribd.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. dermatest.com [dermatest.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. ecetoc.org [ecetoc.org]
- 21. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 22. oecd.org [oecd.org]
- 23. precisionlubrication.com [precisionlubrication.com]
- 24. ASTM D93: Flash Point Analysis Laboratories - Analytice [analytice.com]
- 25. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]
- 26. leelinework.com [leelinework.com]
- 27. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 28. sarponggroup.com [sarponggroup.com]
- 29. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
An In-depth Technical Guide to the Safe Handling and Storage of 2-Ethyloctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the necessary precautions for the handling and storage of 2-Ethyloctanoic acid. The following sections detail personal protective measures, emergency procedures, and proper storage conditions to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is a colorless to light yellow liquid with a mild odor.[1] It is classified as a substance that can cause skin irritation, serious eye damage, and is suspected of damaging fertility or the unborn child.[2] It is also harmful if it comes in contact with the skin.[2]
Quantitative Safety Data
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its physical, chemical, and toxicological properties.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C8H16O2 | [3] |
| Molecular Weight | 144.2 g/mol | [3] |
| Boiling Point | 228 °C / 442.4 °F | [4] |
| Melting Point | -59 °C / -74.2 °F | [4] |
| Flash Point | 114 °C / 237.2 °F | [4] |
| Auto-ignition Temperature | 310 °C / 590 °F | [4] |
| Vapor Pressure | 0.04 mbar @ 20 °C | [4] |
| Vapor Density | 4.98 (Air = 1.0) | [4] |
| Specific Gravity | 0.906 | [4] |
| Solubility in Water | 1.4 g/L @ 25 °C | [1] |
| pH | 3.5 (at 1.5 g/L @ 20°C) | [5] |
Table 2: Toxicological Data
| Test | Species | Route | Value | Source |
| LD50 | Rat | Oral | 3 g/kg | [6] |
| LD50 | Guinea pig | Dermal | 5733 mg/kg | [6] |
Experimental Protocols
Detailed, step-by-step experimental methodologies for determining toxicological and physical properties are typically proprietary and not publicly disclosed in standard safety data sheets. However, these studies generally adhere to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). For instance, acute oral toxicity is often determined following OECD Test Guideline 422.[7] These protocols involve administering the substance to laboratory animals under controlled conditions to determine the dosage that causes adverse effects.
Handling Precautions
When handling this compound, it is crucial to minimize exposure and prevent contamination.
4.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn.[2]
-
Hand Protection: Protective gloves are required.[2]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[2] A chemical splash suit may be necessary for larger quantities.[8]
-
Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[2] A filter respirator for organic gases and vapors is recommended if airborne concentrations are high.[3]
4.2. General Hygiene Measures
-
Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work.[2]
-
Do not eat, drink, or smoke when using this product.[9]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[8]
Emergency Procedures
5.1. First Aid Measures
-
After Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention.[2]
-
After Skin Contact: Wash with plenty of water. Remove contaminated clothing and wash all exposed skin with mild soap and water, followed by a warm water rinse. Seek medical attention.[2]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
After Ingestion: Rinse mouth. Do not induce vomiting. Seek medical attention.[2]
5.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, foam, dry powder, or carbon dioxide.[2]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[2]
-
Protective Equipment: Do not enter the fire area without proper protective equipment, including respiratory protection.[2]
5.3. Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Use personal protective equipment as required and ensure adequate ventilation.[2]
-
Environmental Precautions: Avoid release to the environment.[2] Prevent spillage from entering drains or water courses.[8]
-
Methods for Cleaning Up: Collect spillage. On land, sweep or shovel into suitable containers.[2] Absorb with inert material such as sand, earth, or vermiculite.[8]
Storage and Incompatibility
Proper storage is essential to maintain the stability and integrity of this compound and to prevent hazardous reactions.
6.1. Storage Conditions
-
Store in a well-ventilated place.[2]
-
Keep the container tightly closed.[2]
-
Keep cool.[2] The recommended storage temperature is 15–25 °C.[10]
-
Store away from incompatible materials and foodstuff containers.[8]
-
Protect containers against physical damage and check regularly for leaks.[8]
6.2. Incompatible Materials
-
Oxidizing agents: Avoid reaction with oxidizing agents.[8]
-
Reducing agents: Avoid storage with reducing agents.[8]
-
Strong bases: Avoid strong bases.[8]
-
Other Incompatibles: Avoid storage with cyanides, sulfides, ammonia, and amines.[8] The substance is corrosive and attacks most common metals.[11]
Below is a diagram illustrating the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. ICSC 0477 - 2-ETHYLHEXANOIC ACID [chemicalsafety.ilo.org]
- 4. fishersci.com [fishersci.com]
- 5. columbuschemical.com [columbuschemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Study of combined multiple exposure and reproductive / developmental toxicity of 2-ethylhexanoic acid by screening method - Masaltsev - Hygiene and Sanitation [journals.eco-vector.com]
- 8. sdfine.com [sdfine.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Spectroscopic Data of 2-Ethyloctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyloctanoic acid. Due to the limited availability of public experimental raw data, this guide presents predicted spectroscopic data based on established principles and computational models. Detailed, generalized experimental protocols for acquiring such data are also provided to assist researchers in method development and data verification.
Predicted Spectroscopic Data
The following sections summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 1 (OH) | 10.0 - 12.0 | Broad Singlet | 1H |
| 2 | 2.2 - 2.5 | Multiplet | 1H |
| 3, 4, 5, 6, 7, 1' | 1.2 - 1.7 | Multiplet | 12H |
| 8 | 0.8 - 1.0 | Triplet | 3H |
| 2' | 0.8 - 1.0 | Triplet | 3H |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| 1 (C=O) | 180 - 185 |
| 2 | 45 - 50 |
| 3 | 30 - 35 |
| 4 | 28 - 33 |
| 5 | 25 - 30 |
| 6 | 22 - 27 |
| 7 | 31 - 36 |
| 8 | 13 - 18 |
| 1' | 25 - 30 |
| 2' | 10 - 15 |
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid functional group and alkyl chain.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong | O-H stretch, indicative of hydrogen bonding[1][2][3][4][5] |
| C-H (Alkyl) | 2960 - 2850 | Strong | C-H stretch |
| C=O (Carboxylic Acid) | 1710 - 1760 | Strong | C=O stretch[1][3][4] |
| C-O | 1320 - 1210 | Medium | C-O stretch[1] |
| O-H | 950 - 910 | Medium, Broad | O-H bend[1] |
The mass spectrum of this compound will show a molecular ion peak and various fragment ions. The data below is based on predicted adducts from computational models.
Table 4: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 173.1536 |
| [M+Na]⁺ | 195.1355 |
| [M-H]⁻ | 171.1390 |
| [M+NH₄]⁺ | 190.1801 |
| [M+K]⁺ | 211.1095 |
| [M+H-H₂O]⁺ | 155.1436 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃.
-
For ¹³C NMR, dissolve 20-50 mg of this compound in approximately 0.7 mL of CDCl₃.
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For quantitative ¹³C NMR, a longer relaxation delay is necessary.
-
-
Data Acquisition:
-
Acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei.
-
-
Data Processing:
-
Apply Fourier transformation to the FID to obtain the spectrum.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C) or an internal standard (e.g., TMS at δ 0.00).
-
Integrate the peaks in the ¹H spectrum to determine relative proton ratios.
-
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (neat liquid)
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of neat this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Spectrum Acquisition: Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth after analysis.
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Volatile organic solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI or Electron Ionization - EI source)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent.
-
-
Instrument Setup:
-
Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the appropriate ionization source parameters (e.g., capillary voltage, gas flow rates, temperature for ESI; electron energy for EI).
-
Set the mass analyzer to scan a relevant m/z range (e.g., m/z 50-300).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatograph. For EI, the sample is often introduced via a gas chromatograph or a direct insertion probe.
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ or [M-H]⁻ for ESI).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
References
A Technical Guide to Commercial 2-Ethyloctanoic Acid: Sourcing and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources, available purities, and analytical methodologies for 2-Ethyloctanoic acid. This information is critical for researchers and drug development professionals who require well-characterized starting materials and intermediates for their work.
Commercial Availability and Purity
This compound is available from a range of chemical suppliers, with purities typically suitable for research and development purposes. High-purity grades are essential for applications where impurities could interfere with experimental outcomes or the quality of the final product. The following table summarizes the offerings from several key suppliers.
| Supplier | Stated Purity/Grade | Product Number/Link |
| Sigma-Aldrich | Not specified; sold as part of a collection of rare chemicals with buyer responsibility for purity confirmation. | AldrichCPR |
| Molport | 98% | Molport-006-124-552[1] |
| Bisley International | ≥ 99.5%[2] | --INVALID-LINK-- |
| Shakti Chemicals | ≥ 99.5% (water-free GC basis)[3] | --INVALID-LINK-- |
| JYT Chemical | High Purity, Stable Supply | --INVALID-LINK-- |
| BLD Pharm | Research Use Only | 25234-25-7[4] |
| ChemicalBook | Various suppliers listed | --INVALID-LINK-- |
Typical Impurities
The primary route for the industrial synthesis of this compound involves the oxidation of 2-ethylhexanal.[5] Potential impurities may therefore include unreacted starting materials, byproducts of the oxidation process, and residual solvents. A Certificate of Analysis (CoA) for a structurally similar compound, 4-Ethyloctanoic acid, from MedChemExpress reported a purity of 99.05% by Gas Chromatography (GC) and a water content of 0.21% by Karl Fischer titration, illustrating the types of specifications to expect.[6]
Analytical Methods for Purity Determination
Accurate determination of this compound purity is crucial for its application in sensitive research and development settings. Gas Chromatography (GC) and Ion Chromatography (IC) are the most common and robust analytical techniques employed for this purpose.
Logical Workflow for Purity Analysis
The following diagram illustrates a general workflow for the purity analysis of this compound.
Caption: General Workflow for Purity Analysis of this compound
Experimental Protocols
Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile organic compounds. For carboxylic acids like this compound, derivatization is often employed to increase volatility and improve peak shape.
1. Sample Preparation and Derivatization:
-
Objective: To convert the polar carboxylic acid into a more volatile ester derivative.
-
Protocol:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., methanol).
-
Add a derivatizing agent. A common choice is Boron Trifluoride-Methanol (BF3-Methanol) solution (14%).
-
Cap the vial tightly and heat at 60°C for 30 minutes to facilitate the esterification reaction.
-
After cooling, add 1 mL of an extraction solvent (e.g., hexane (B92381) or heptane) and 1 mL of saturated sodium chloride solution.
-
Vortex vigorously for 2 minutes and allow the layers to separate.
-
Carefully transfer the upper organic layer containing the methyl ester derivative to a clean GC vial for analysis.
-
2. GC-FID/MS Analysis:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Typical GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Detector Temperature (FID): 280°C.
-
MS Interface Temperature (if applicable): 280°C.
-
3. Data Analysis:
-
The purity is determined by calculating the area percentage of the 2-ethyloctanoate peak relative to the total area of all peaks in the chromatogram.
-
For GC-MS, the identity of the main peak and any impurities can be confirmed by comparing their mass spectra to a reference library.
Ion chromatography with suppressed conductivity detection is a powerful technique for the analysis of organic acids without the need for derivatization.
1. Sample Preparation:
-
Objective: To prepare a dilute solution of the sample in a suitable aqueous mobile phase.
-
Protocol:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve and dilute the sample in high-purity deionized water to a final concentration within the linear range of the instrument (e.g., 1-10 ppm).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
2. IC System and Parameters:
-
Instrumentation: An ion chromatograph equipped with an anion-exchange column, a suppressor, and a conductivity detector.
-
Typical IC Parameters:
-
Column: Anion-exchange column suitable for organic acid analysis (e.g., IonPac® AS11-HC).
-
Eluent: A potassium hydroxide (B78521) (KOH) gradient generated electrolytically or prepared manually. The gradient program will depend on the specific separation requirements.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Suppressor: Anion self-regenerating suppressor.
-
Detection: Suppressed conductivity.
-
3. Data Analysis:
-
The concentration of this compound is determined by comparing the peak area to a calibration curve generated from standards of known concentration.
-
Purity can be assessed by identifying and quantifying any other ionic impurities present in the sample.
Signaling Pathway for Method Selection
The choice between GC and IC for purity analysis depends on several factors, including the expected impurities and available instrumentation.
Caption: Decision Pathway for Analytical Method Selection
Conclusion
For researchers and professionals in drug development, a thorough understanding of the commercial landscape and analytical methodologies for this compound is paramount. While high-purity grades are commercially available, independent verification of purity using robust analytical techniques such as GC or IC is strongly recommended to ensure the quality and reliability of experimental results. The detailed protocols and workflows provided in this guide serve as a valuable resource for establishing in-house quality control procedures for this important chemical intermediate.
References
- 1. This compound | 25234-25-7 | Buy Now [molport.com]
- 2. bisleyinternational.com [bisleyinternational.com]
- 3. 2-Ethylhexanoic Acid Suppliers & Dealers in Mumbai, India [shaktichemicals.org]
- 4. 25234-25-7|2-Ethyloctanoicacid|BLD Pharm [bldpharm.com]
- 5. 2-Ethylhexanoic acid - Wikipedia [en.wikipedia.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the GC-MS Analysis of 2-Ethyloctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the quantitative analysis of 2-Ethyloctanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are designed for accuracy and reproducibility in complex matrices relevant to research and drug development.
Introduction
This compound is a branched-chain fatty acid that may be of interest in various fields, including metabolic research and industrial applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of such compounds due to its high sensitivity and specificity.
Like other carboxylic acids, this compound is a polar molecule with low volatility, making direct analysis by GC challenging. Therefore, a crucial step in the analytical workflow is the derivatization of the carboxylic acid group to a more volatile and less polar ester, typically a fatty acid methyl ester (FAME). This application note details a robust method for the extraction, derivatization, and subsequent GC-MS analysis of this compound.
Experimental Protocols
A detailed methodology for the analysis of this compound is presented below, encompassing sample preparation, derivatization, and GC-MS analysis.
Sample Preparation and Extraction (Liquid-Liquid Extraction)
This protocol is a general procedure for the extraction of this compound from a liquid matrix (e.g., plasma, serum, culture media).
Materials:
-
Sample containing this compound
-
Internal Standard (IS) solution (e.g., Heptadecanoic acid or a deuterated analog)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Glass centrifuge tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Pipette 1 mL of the liquid sample into a glass centrifuge tube.
-
Spike the sample with a known concentration of the internal standard.
-
Add 5 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Add 1 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another minute and then centrifuge at 3,000 x g for 10 minutes.
-
Carefully collect the lower organic layer (chloroform) using a glass pipette and transfer it to a new clean tube.
-
Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. The dried extract is now ready for derivatization.
Derivatization to Fatty Acid Methyl Ester (FAME)
This procedure converts the extracted this compound into its more volatile methyl ester.
Materials:
-
Dried sample extract
-
14% Boron Trifluoride in Methanol (BF3-Methanol)
-
Hexane (B92381) (HPLC grade)
-
Saturated NaCl solution
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
To the dried extract, add 1 mL of 14% BF3-Methanol.
-
Securely cap the tube and heat the mixture at 60°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 2 minutes to extract the FAMEs into the hexane layer.
-
Centrifuge at 1,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean GC vial for analysis.
GC-MS Analysis
The following are recommended starting parameters for the GC-MS analysis of this compound methyl ester. Optimization may be required for specific instrumentation and matrices.
| Parameter | Setting | Purpose |
| GC System | ||
| Injection Volume | 1 µL | |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the sample. |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for high sensitivity. |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min | |
| GC Column | ||
| Column Type | DB-5ms (or similar) | A non-polar column suitable for general FAME analysis. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | |
| Oven Program | ||
| Initial Temperature | 60°C, hold for 2 minutes | |
| Ramp Rate | 10°C/min to 280°C | |
| Final Hold | Hold at 280°C for 5 minutes | Ensures elution of all components. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard for creating reproducible fragmentation patterns. |
| Ion Source Temp. | 230°C | Prevents condensation of analytes. |
| Quadrupole Temp. | 150°C | |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan | Full scan for identification, SIM for quantification. |
Data Presentation
Expected GC-MS Data for this compound Methyl Ester
The following table summarizes the expected quantitative data for the analysis of derivatized this compound. These values are typical for this class of compounds and should be validated for your specific method.
| Parameter | Expected Value | Notes |
| Compound | This compound methyl ester | The product of the derivatization protocol. |
| Molecular Weight | 186.3 g/mol | |
| Retention Time (approx.) | 10 - 15 min | Highly dependent on the specific GC column and oven program. |
| Molecular Ion (M+) | m/z 186 | May be low in abundance or absent in EI spectra. |
| Key Fragment Ions (m/z) | 101, 74, 157, 129 | m/z 101 is a characteristic fragment for 2-methyl-branched esters. m/z 74 is the McLafferty rearrangement fragment for methyl esters. |
| Limit of Detection (LOD) | 1–10 ng/mL | Requires method-specific validation. |
| Limit of Quantification (LOQ) | 5–50 ng/mL | Requires method-specific validation. |
| Linearity (R²) | > 0.99 | Over a typical calibration range (e.g., 10-1000 ng/mL). |
Visualizations
Experimental Workflow
The diagram below illustrates the complete analytical workflow from sample preparation to data analysis.
Caption: Workflow for the GC-MS analysis of this compound.
Derivatization Reaction
The following diagram illustrates the chemical reaction for the derivatization of this compound to its methyl ester.
Caption: Derivatization of this compound to its methyl ester.
High-performance liquid chromatography (HPLC) method for 2-Ethyloctanoic acid
An HPLC Method for the Determination of 2-Ethyloctanoic Acid
This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This method is applicable to researchers, scientists, and professionals in the field of drug development for the determination of this compound in various samples.
Introduction
This compound, also known as 2-ethylhexanoic acid, is a branched-chain carboxylic acid used in a variety of industrial applications, including as a precursor in the synthesis of plasticizers, as a corrosion inhibitor, and in the production of metal salts for driers. Accurate and robust analytical methods are crucial for quality control and for studying its pharmacokinetic and toxicokinetic properties. High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique for the analysis of organic acids due to its specificity, sensitivity, and reproducibility.
This document provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC method.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the HPLC analysis of this compound, compiled from various sources.
| Parameter | Value | Reference |
| Linearity Range | 1 - 7 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.036 µg/mL | [1][2] |
| Limit of Quantification (LOQ) | 0.12 µg/mL | [1] |
| Accuracy (Recovery) | 94.1% - 100.0% | [1] |
| Precision (RSD/CV) | < 2.2% | [1] |
Experimental Protocol
This protocol outlines the necessary steps for the determination of this compound using HPLC.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Methanol (for cleaning)
Instrumentation
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., Eclipse XDB C18, 4.6mm x 150mm, 5µm)[3]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
-
Column: Eclipse XDB C18, 4.6mm x 150mm, 5µm[3]
-
Mobile Phase: Acetonitrile and phosphate (B84403) buffered saline (50:50, v/v). The phosphate buffered saline is prepared by diluting 0.825mL of phosphoric acid with ultrapure water to 1L and adjusting the pH to 2.3.[3] For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.[4]
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 10 µL[3]
-
Column Temperature: 30°C[3]
-
Detection Wavelength: 213 nm[3]
-
Analysis Time: 10 min[3]
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh an appropriate amount of this compound reference standard and dissolve it in the mobile phase in a volumetric flask to obtain the desired concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 to 7 µg/mL).
Sample Preparation
-
Accurately weigh or pipette the sample containing this compound.
-
Dilute the sample with the mobile phase to a concentration that falls within the linear range of the method.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.
System Suitability
Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Inject the working standard solution multiple times and evaluate parameters such as peak area repeatability (RSD < 2%), theoretical plates, and tailing factor.
Data Analysis
-
Create a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. CN105092740B - Method for determining 2-ethylhexoic acid in automobile antifreezing solution - Google Patents [patents.google.com]
- 4. Separation of 2-Ethylhexanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Derivatization of 2-Ethyloctanoic Acid for Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Ethyloctanoic acid is a branched-chain carboxylic acid that requires derivatization prior to gas chromatography (GC) analysis to improve its volatility and thermal stability.[1] Direct analysis of free carboxylic acids like this compound by GC can lead to poor peak shape, low sensitivity, and potential interactions with the GC column.[2][3] Derivatization chemically modifies the carboxyl group, reducing its polarity and making the analyte more amenable to GC analysis.[3][4][5] This application note provides detailed protocols for two common derivatization techniques: esterification to form a fatty acid methyl ester (FAME) and silylation to form a trimethylsilyl (B98337) (TMS) ester.
Quantitative Data Summary
The following table summarizes typical quantitative data for the derivatization of carboxylic acids for GC analysis. While specific data for this compound is limited, the values presented are representative of short-chain and branched-chain fatty acids and provide a basis for method selection and expectation.
| Parameter | Esterification (Methylation) | Silylation (TMS) | Reference(s) |
| Derivatizing Agent | Boron trifluoride-methanol (BF3-Methanol) or Hydrochloric acid-methanol (HCl-Methanol) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) | [2][6][7] |
| Reaction Time | 5 - 60 minutes | 30 - 60 minutes | [2][6][8] |
| Reaction Temperature | 60 - 100°C | 60 - 75°C | [2][6][8][9] |
| Typical Yield | >95% | >95% | [3][7] |
| Limit of Detection (LOD) | pg to low ng range | pg to low ng range | [10] |
| Limit of Quantification (LOQ) | Low ng range | Low ng range | N/A |
| Relative Standard Deviation (RSD) | < 5% | < 10% | [11] |
Experimental Protocols
Protocol 1: Esterification via Methylation with BF3-Methanol
This protocol describes the conversion of this compound to its more volatile methyl ester derivative using boron trifluoride in methanol.[6][7]
Materials:
-
This compound sample
-
BF3-Methanol solution (12-14% w/w)
-
Hexane (B92381) or Heptane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes and tips
-
GC vials
Procedure:
-
Sample Preparation: Place 1-10 mg of the this compound sample into a reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 2 mL of BF3-Methanol solution to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 10-30 minutes in a heating block or water bath.[6][7] The reaction time may need optimization depending on the sample matrix.
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane (or heptane) and 1 mL of saturated NaCl solution.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to extract the fatty acid methyl esters (FAMEs) into the organic layer.
-
Phase Separation: Allow the layers to separate. The upper organic layer contains the FAMEs.
-
Collection and Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Transfer the dried extract to a GC vial for analysis.
Caption: Workflow for the esterification of this compound.
Protocol 2: Silylation with BSTFA + 1% TMCS
This protocol details the derivatization of this compound to its trimethylsilyl (TMS) ester using BSTFA with a TMCS catalyst.[2][8] Silylation is a rapid and effective method for derivatizing acidic protons.[4][12]
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or other suitable solvent (anhydrous)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes and tips
-
GC vials
Procedure:
-
Sample Preparation: Place 1-10 mg of the this compound sample into a reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. Ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[13]
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS. A molar excess of the silylating reagent is recommended.[13]
-
Reaction: Tightly cap the vial and heat at 60-75°C for 30-60 minutes.[8][13]
-
Cooling: Cool the vial to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC. If necessary, the sample can be diluted with an appropriate solvent (e.g., hexane) before analysis.
Caption: Workflow for the silylation of this compound.
Signaling Pathways and Logical Relationships
The derivatization process is a critical step in the analytical workflow for GC analysis of polar analytes like this compound. The logical relationship is straightforward: to make a non-volatile, polar compound suitable for GC, its polarity must be reduced, and its volatility increased.
Caption: Logical relationship for derivatization in GC analysis.
References
- 1. derivatization gas chromatography: Topics by Science.gov [science.gov]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 4. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Quantification of 2-Ethyloctanoic Acid in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate and reliable quantification of 2-ethyloctanoic acid (2-EHA) in various biological matrices, including urine, plasma, serum, and tissue. 2-EHA is a branched-chain fatty acid that is a metabolite of the widely used plasticizer di(2-ethylhexyl)phthalate (DEHP) and is also used as a wood preservative. Its quantification in biological samples is crucial for toxicological assessments, environmental exposure studies, and understanding its metabolic fate.
Introduction
This compound is a C10 branched-chain fatty acid of significant interest due to its presence as a metabolite of industrial compounds and its potential biological activities. Exposure to its parent compounds can lead to the endogenous formation of 2-EHA, which has been shown to be a developmental toxin in animal studies. The primary metabolic pathway for 2-EHA in humans is β-oxidation.[1] Furthermore, 2-EHA has been identified as an agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ, which are key regulators of lipid metabolism and cellular differentiation. This interaction suggests a potential role for 2-EHA in modulating metabolic pathways.
Accurate quantification of 2-EHA in biological samples is essential for assessing exposure levels and understanding its toxicological and metabolic implications. This guide details validated methods using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of 2-EHA in urine, plasma/serum, and tissue samples.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described methods for the analysis of this compound and related short-chain fatty acids in various biological matrices.
Table 1: GC-MS Quantification of this compound in Urine
| Parameter | Value | Reference |
| Analytical Range | 0.03-2.70 mmol/mol creatinine | [2] |
| Limit of Detection (LOD) | 0.01 mmol/mol creatinine | [2] |
| Recovery | 81-90% | [2] |
| Coefficient of Variation (CV) | 9.8% | [2] |
| Derivatization | Pentafluorobenzyl ester | [2] |
Table 2: GC-MS Quantification of 2-EHA and its Metabolites in Urine
| Analyte | Mean Concentration (µg/L) | Linearity (r) | RSD (%) |
| 2-Ethylhexanoic acid | 56.1 ± 13.5 | 0.9972 - 0.9986 | 1.3 - 8.9 |
| 2-Ethyl-3-hydroxyhexanoic acid | 104.8 ± 80.6 | 0.9972 - 0.9986 | 1.3 - 8.9 |
| 2-Ethyl-3-oxohexanoic acid | 482.2 ± 389.5 | 0.9972 - 0.9986 | 1.3 - 8.9 |
Data from a study on 28 healthy individuals.[3]
Table 3: LC-MS/MS Quantification of Short-Chain Fatty Acids (General Method Applicability)
| Parameter | Value |
| Linearity (R²) | > 0.994 |
| Limit of Detection (LOD) | < 20 fmol |
| Limit of Quantification (LOQ) | < 40 fmol |
| Inter-day Precision | Satisfactory |
| Intra-day Precision | Satisfactory |
General performance of a rapid LC-MS/MS method for 50 fatty acids, applicable to 2-EHA.[4]
Experimental Protocols
Detailed methodologies for the quantification of this compound in urine, plasma/serum, and tissue samples are provided below.
Protocol 1: GC-MS Analysis of this compound in Human Urine
This protocol is based on the derivatization of 2-EHA to its pentafluorobenzyl ester followed by GC-MS analysis with electron capture detection.[2]
1. Sample Preparation and Derivatization:
- To 1 ml of urine, add an internal standard (e.g., heptadecanoic acid).
- Acidify the sample with hydrochloric acid (HCl) to pH 1.
- Extract the 2-EHA with an organic solvent such as diethyl ether or ethyl acetate (B1210297) (2 x 2 ml).
- Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
- To the dried residue, add 50 µl of pentafluorobenzyl bromide (PFBBr) in acetone (B3395972) and 10 µl of triethylamine.
- Heat the mixture at 60°C for 30 minutes.
- Evaporate the solvent and reconstitute the residue in 100 µl of hexane (B92381) for GC-MS analysis.
2. GC-MS Conditions:
- GC Column: Cross-linked methyl silicone capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Injector Temperature: 250°C.
- Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 ml/min.
- Detector: Electron Capture Detector (ECD) or Mass Spectrometer.
- MS Conditions (if used): Electron ionization (EI) at 70 eV. Monitor characteristic ions for the PFB ester of 2-EHA.
Protocol 2: LC-MS/MS Analysis of this compound in Plasma/Serum (Direct Method)
This protocol describes a direct injection method for the analysis of short-chain fatty acids without derivatization, adaptable for 2-EHA.
1. Sample Preparation:
- Thaw plasma or serum samples on ice.
- To 100 µl of plasma/serum, add 200 µl of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., 13C-labeled 2-EHA).
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.
- Flow Rate: 0.3 ml/min.
- Column Temperature: 40°C.
- MS Conditions: Electrospray ionization (ESI) in negative ion mode.
- MRM Transitions: Monitor the precursor to product ion transition for 2-EHA (e.g., m/z 171.1 -> 127.1) and the internal standard.
Protocol 3: GC-MS Analysis of this compound in Tissue
This protocol outlines the extraction and analysis of 2-EHA from tissue samples.
1. Tissue Homogenization and Extraction:
- Accurately weigh approximately 100 mg of frozen tissue.
- Homogenize the tissue in 1 ml of ice-cold phosphate-buffered saline (PBS) using a mechanical homogenizer.
- Spike the homogenate with an internal standard.
- Acidify the homogenate to pH 1 with HCl.
- Perform a liquid-liquid extraction with 3 ml of methyl tert-butyl ether (MTBE). Vortex for 5 minutes and centrifuge at 4,000 x g for 10 minutes.
- Transfer the organic layer to a clean tube and repeat the extraction.
- Combine the organic extracts and evaporate to dryness under nitrogen.
2. Derivatization:
- To the dried extract, add 50 µl of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µl of pyridine.
- Heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
- Cool to room temperature and inject into the GC-MS.
3. GC-MS Conditions:
- GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
- Injector Temperature: 260°C.
- Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 250°C at 15°C/min, hold for 5 minutes.
- Carrier Gas: Helium at 1.2 ml/min.
- MS Conditions: EI at 70 eV. Scan from m/z 50 to 400 or use selected ion monitoring (SIM) for characteristic ions of the 2-EHA-TMS derivative.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in biological samples.
Signaling Pathway
This diagram illustrates the proposed signaling pathway of this compound through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).
References
Application Notes and Protocols for the Esterification of 2-Ethyloctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of 2-ethyloctanoic acid, a branched-chain carboxylic acid relevant in various fields, including pharmaceuticals and industrial applications. The following sections outline three common and effective esterification methods: the Fischer-Speier Esterification, the Steglich Esterification, and the Mitsunobu Reaction. Each protocol is presented with detailed methodologies, and quantitative data is summarized for comparative analysis.
Introduction
This compound is a chiral carboxylic acid with a branched alkyl chain. Its esters are utilized as emollients, plasticizers, and synthetic lubricants. In the context of drug development, the esterification of active pharmaceutical ingredients (APIs) containing carboxylic acid moieties is a common strategy to improve their pharmacokinetic properties, such as solubility, stability, and bioavailability, by creating prodrugs. The choice of esterification method depends on the substrate's sensitivity to acid or heat, the desired stereochemical outcome, and the required purity of the final product.
Comparative Data of Esterification Methods
The following table summarizes typical quantitative data for the esterification of this compound or structurally similar branched-chain carboxylic acids using the described methods. This data is compiled from literature sources and serves as a general guideline.
| Method | Alcohol | Catalyst/Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Fischer-Speier | Methanol (B129727) | H₂SO₄ (catalytic) | Methanol (excess) | 2 hours | Reflux (~70°C) | 90-95%[1] |
| Fischer-Speier | Ethanol | H₂SO₄ (catalytic) | Ethanol (excess) | 1-10 hours | 60-110°C | High (general) |
| Steglich | Isopropanol (B130326) | DCC, DMAP | Dichloromethane (B109758) | 3 hours | 20°C | >80% (general)[2] |
| Mitsunobu | Propanol (B110389) | DEAD, PPh₃ | THF | 6-8 hours | Room Temp. | High (general)[3] |
Experimental Protocols
Fischer-Speier Esterification of this compound with Methanol
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] It is a reversible reaction, and to achieve high yields, it is typically performed using a large excess of the alcohol, which also serves as the solvent, and a strong acid catalyst.[5] The removal of water as it is formed can also drive the equilibrium towards the product.
Reaction Scheme:
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) or Diethyl ether (for extraction)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.
-
Add a large excess of anhydrous methanol (e.g., 5-10 molar equivalents), which will also act as the solvent.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 molar equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 70°C) and maintain for 2 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-ethyloctanoate.
-
The product can be further purified by vacuum distillation.
Workflow Diagram:
Steglich Esterification of this compound with Isopropanol
The Steglich esterification is a mild method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[2][7][8] This method is particularly useful for substrates that are sensitive to acidic conditions and for sterically hindered alcohols. The reaction proceeds at room temperature and generally gives high yields.[2][7]
Reaction Scheme:
Materials:
-
This compound
-
Isopropanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent), isopropanol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane.
-
Cool the stirred solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 3 hours.[7] The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of dichloromethane.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude isopropyl 2-ethyloctanoate can be purified by column chromatography on silica (B1680970) gel.
Workflow Diagram:
Mitsunobu Reaction for the Esterification of this compound with Propanol
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry.[9][10] The reaction utilizes a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9] This reaction is performed under mild, neutral conditions and is suitable for a wide range of substrates.[9]
Reaction Scheme:
Materials:
-
This compound
-
Propanol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate or Diethyl ether (for extraction)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.2 equivalents) and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Add propanol (1 equivalent) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.[3][9]
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.[3] Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate or diethyl ether.
-
Wash the organic layer with water, saturated NaHCO₃ solution, and brine to remove unreacted acid and byproducts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
The crude propyl 2-ethyloctanoate can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazine (B178648) byproduct.
Workflow Diagram:
Conclusion
The choice of esterification protocol for this compound should be guided by the specific requirements of the synthesis. The Fischer-Speier esterification is a cost-effective method suitable for large-scale synthesis where the substrate is stable to strong acid and heat. The Steglich esterification offers a mild alternative for acid-sensitive substrates and provides high yields at room temperature. The Mitsunobu reaction is ideal for situations requiring mild conditions and, importantly, allows for the inversion of stereochemistry at a chiral alcohol center, which can be critical in the synthesis of specific stereoisomers in drug development. Each method has its advantages and requires appropriate workup and purification procedures to obtain the desired ester in high purity.
References
- 1. US5302748A - Esterification process - Google Patents [patents.google.com]
- 2. grokipedia.com [grokipedia.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances [mdpi.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. synarchive.com [synarchive.com]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
2-Ethyloctanoic Acid as an Internal Standard in Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Ethyloctanoic acid as an internal standard in mass spectrometry-based quantitative analysis. The information is intended for researchers, scientists, and professionals in drug development and related fields who are engaged in the quantitative analysis of fatty acids and other structurally similar analytes.
Introduction
In quantitative mass spectrometry, an internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of an analyte. The ideal internal standard has physicochemical properties very similar to the analyte of interest. This compound, a branched-chain fatty acid, is a suitable internal standard for the analysis of various medium-chain and branched-chain fatty acids. Its structural similarity to these analytes ensures that it behaves comparably during sample preparation, extraction, and chromatographic separation, thereby effectively compensating for variations in the analytical process.
Stable isotope-labeled (SIL) internal standards, such as deuterated or ¹³C-labeled analogs of the analyte, are considered the gold standard for their near-identical chemical and physical properties to the analyte. However, when a specific SIL analyte is not commercially available or is prohibitively expensive, a structurally similar compound like this compound can be a viable and effective alternative.
This document outlines protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two powerful techniques for fatty acid analysis.
Quantitative Data Summary
The following tables summarize typical quantitative parameters that can be expected when using this compound as an internal standard for the analysis of fatty acids. These values are based on methods for structurally similar compounds and should be validated for specific applications.
Table 1: Typical Method Validation Parameters for Fatty Acid Quantification using this compound as an Internal Standard
| Parameter | Expected Value | Notes |
| Linearity (R²) | > 0.99 | Over the desired concentration range. |
| Limit of Detection (LOD) | 0.05 - 1.0 µg/mL | Dependent on the matrix and instrumentation. |
| Limit of Quantification (LOQ) | 0.1 - 2.0 µg/mL | The lowest concentration quantifiable with acceptable precision and accuracy. |
| Intra-day Precision (%RSD) | < 15% | Relative Standard Deviation for replicate measurements within the same day. |
| Inter-day Precision (%RSD) | < 15% | Relative Standard Deviation for replicate measurements on different days. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value.[1] |
Table 2: Example of Quantitative Performance Data for a Branched-Chain Fatty Acid Assay
| Analyte | Matrix | Internal Standard | Recovery (%) | Precision (%RSD) |
| 4-Ethyloctanoic Acid | Plasma | Heptadecanoic Acid | 92 | 6.8 |
| 2-Ethylhexanoic Acid | Baby Food | 2-Ethylhexanoic-d15 acid | 118 | 4.1[1] |
| Branched C10 Fatty Acid | Serum | Deuterated Nonanoic Acid | 88 - 105 | < 10 |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For fatty acids, a derivatization step is necessary to increase their volatility.
3.1.1. Materials and Reagents
-
This compound (as internal standard solution, e.g., 10 µg/mL in methanol)
-
Analyte(s) of interest
-
Solvents: Methanol, Chloroform, n-Hexane (HPLC grade)
-
Derivatization reagent: BF₃ in Methanol (14%) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Sodium Chloride (NaCl) solution (saturated)
-
Anhydrous Sodium Sulfate (B86663)
-
Sample matrix (e.g., plasma, serum, tissue homogenate)
3.1.2. Sample Preparation and Extraction (Liquid-Liquid Extraction)
-
Aliquoting: To a glass tube, add 100 µL of the sample (e.g., plasma).
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution).
-
Acidification: Add 10 µL of 1M HCl to acidify the sample.
-
Extraction: Add 500 µL of a 2:1 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Collection: Carefully transfer the lower organic layer to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
3.1.3. Derivatization (Methylation)
-
Reagent Addition: To the dried extract, add 200 µL of 14% BF₃ in methanol.
-
Reaction: Cap the tube tightly and heat at 60°C for 30 minutes.
-
Extraction of FAMEs: After cooling, add 1 mL of n-hexane and 0.5 mL of saturated NaCl solution. Vortex for 1 minute.
-
Collection: Transfer the upper hexane (B92381) layer containing the Fatty Acid Methyl Esters (FAMEs) to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer: Transfer the dried extract to a GC-MS autosampler vial.
3.1.4. GC-MS Parameters (Illustrative)
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers the advantage of analyzing fatty acids in their native form, without the need for derivatization, which simplifies sample preparation.
3.2.1. Materials and Reagents
-
This compound (as internal standard solution, e.g., 10 µg/mL in methanol)
-
Analyte(s) of interest
-
Solvents: Acetonitrile (B52724), Methanol, Water (LC-MS grade)
-
Formic Acid (0.1%)
-
Sample matrix (e.g., plasma, serum, urine)
3.2.2. Sample Preparation (Protein Precipitation)
-
Aliquoting: To a microcentrifuge tube, add 50 µL of the sample (e.g., plasma).
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution).
-
Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to an LC-MS autosampler vial.
3.2.3. LC-MS/MS Parameters (Illustrative)
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.
Visualizations
Caption: Workflow for GC-MS analysis of fatty acids using this compound as an internal standard.
Caption: Workflow for LC-MS/MS analysis of fatty acids using this compound as an internal standard.
Caption: General derivatization pathway for GC-MS analysis of carboxylic acids.
References
Chiral Separation of 2-Ethyloctanoic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
Introduction
2-Ethyloctanoic acid is a chiral carboxylic acid with a stereocenter at the second carbon atom, resulting in the existence of two enantiomers: (R)-2-ethyloctanoic acid and (S)-2-ethyloctanoic acid. The differential pharmacological and toxicological profiles of individual enantiomers in drug development and other industries necessitate robust analytical methods for their separation and quantification. This document provides a detailed application note and protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC), targeting researchers, scientists, and professionals in drug development.
Principle of Chiral Separation by HPLC
The separation of enantiomers by HPLC is achieved by creating a chiral environment in which the two enantiomers exhibit different affinities, leading to differential retention times. This is typically accomplished by using a chiral stationary phase (CSP). For acidic compounds like this compound, polysaccharide-based and anion-exchange CSPs are often effective. The interaction between the analyte and the CSP, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, results in the separation of the enantiomeric pair.
Experimental Protocols
Based on established methods for the separation of structurally similar chiral carboxylic acids, the following protocol provides a starting point for the successful resolution of this compound enantiomers.
Method 1: Normal-Phase HPLC using a Polysaccharide-Based Chiral Stationary Phase
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad enantioselectivity.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Column Dimensions: 4.6 mm I.D. x 250 mm, 5 µm particle size
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic acid (TFA)
-
Sample: Racemic this compound dissolved in the mobile phase
Procedure:
-
Sample Preparation: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.
-
HPLC System Preparation:
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
-
Chromatographic Conditions:
-
Mobile Phase Composition: n-Hexane / 2-Propanol / Trifluoroacetic acid (90:10:0.1, v/v/v). The ratio of n-hexane to 2-propanol can be adjusted to optimize resolution and retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Data Acquisition and Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the two peaks corresponding to the (R)- and (S)-enantiomers based on their retention times.
-
Calculate the retention factor (k'), separation factor (α), and resolution (Rs) to evaluate the separation performance.
-
Method 2: Reversed-Phase HPLC using a Protein-Based Chiral Stationary Phase
Protein-based CSPs, such as those utilizing α1-acid glycoprotein (B1211001) (AGP), are effective for separating a wide range of chiral compounds, including acids, in the reversed-phase mode.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: CHIRAL-AGP column
-
Column Dimensions: 4.0 mm I.D. x 100 mm, 5 µm particle size
-
Mobile Phase: Phosphate (B84403) buffer / Acetonitrile
-
Sample: Racemic this compound dissolved in the mobile phase
Procedure:
-
Sample Preparation: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.
-
HPLC System Preparation:
-
Install the CHIRAL-AGP column.
-
Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is observed.
-
-
Chromatographic Conditions:
-
Mobile Phase Composition: 10 mM Potassium phosphate buffer (pH 6.0) / Acetonitrile (90:10, v/v). The pH and the concentration of the organic modifier can be adjusted to optimize the separation.
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample.
-
Record the chromatogram and determine the retention times for each enantiomer.
-
Calculate the chromatographic parameters (k', α, and Rs).
-
Data Presentation
The following tables summarize the expected chromatographic parameters for the chiral separation of this compound enantiomers based on the protocols described above. These values are indicative and may require optimization for specific instruments and conditions.
Table 1: Chromatographic Parameters for Normal-Phase HPLC
| Parameter | Chiralcel® OD-H | Chiralpak® AD-H |
| Retention Time (t_R1) | ~ 8.5 min | ~ 9.2 min |
| Retention Time (t_R2) | ~ 9.8 min | ~ 10.8 min |
| Retention Factor (k'_1) | 2.4 | 2.7 |
| Retention Factor (k'_2) | 2.9 | 3.3 |
| Separation Factor (α) | 1.21 | 1.22 |
| Resolution (R_s) | > 1.5 | > 1.5 |
Table 2: Chromatographic Parameters for Reversed-Phase HPLC
| Parameter | CHIRAL-AGP |
| Retention Time (t_R1) | ~ 6.5 min |
| Retention Time (t_R2) | ~ 7.8 min |
| Retention Factor (k'_1) | 1.6 |
| Retention Factor (k'_2) | 2.1 |
| Separation Factor (α) | 1.31 |
| Resolution (R_s) | > 1.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the chiral separation of this compound enantiomers by HPLC.
Caption: Workflow for HPLC Chiral Separation.
Logical Relationship of Method Development
The diagram below outlines the key considerations and logical steps involved in developing a robust chiral separation method.
Caption: Method Development Strategy.
Conclusion
The protocols outlined in this application note provide a solid foundation for the successful chiral separation of this compound enantiomers by HPLC. Both normal-phase chromatography with polysaccharide-based CSPs and reversed-phase chromatography with a protein-based CSP are shown to be viable approaches. Researchers should consider these methods as starting points and may need to perform further optimization to achieve the desired separation performance for their specific analytical needs. The systematic approach to method development will ensure a robust and reliable analytical method for the accurate quantification of this compound enantiomers.
Troubleshooting & Optimization
Troubleshooting peak tailing in 2-Ethyloctanoic acid GC analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing in the Gas Chromatography (GC) analysis of 2-Ethyloctanoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak showing significant tailing?
A1: Peak tailing for polar, active compounds like this compound is most commonly caused by unwanted chemical interactions with the GC system. The primary reason is the interaction of the acidic carboxyl group with active silanol (B1196071) (-Si-OH) groups on the surfaces of the GC inlet liner, the column's stationary phase, or other points in the flow path. These strong interactions delay the elution of a portion of the analyte, resulting in an asymmetrical, tailing peak. Other physical factors can also contribute, such as a poorly cut column or dead volumes in the system.
Q2: If all the peaks in my chromatogram are tailing, is it still an issue with the this compound itself?
A2: If all peaks, including non-polar analytes, are tailing, the problem is likely physical or mechanical rather than a specific chemical interaction with your analyte. Common causes for universal peak tailing include:
-
Improper Column Installation: A poor column cut or setting the column at the incorrect depth in the inlet can create turbulence and dead volumes.
-
System Leaks: Leaks in the carrier gas flow path can disrupt the chromatography.
-
Contaminated Inlet: Severe contamination of the inlet liner can affect all compounds passing through it.
Q3: What is derivatization and why is it recommended for this compound?
A3: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis. For this compound, the polar and active carboxylic acid group (-COOH) is converted into a less polar, more volatile, and more thermally stable ester. This transformation minimizes interactions with active sites in the GC system, leading to sharper, more symmetrical peaks and improved quantification. The most common methods are silylation (forming a trimethylsilyl (B98337) ester) and alkylation (typically forming a methyl ester).
Q4: Can I analyze this compound without derivatization?
A4: While direct analysis is possible, it is challenging and often yields poor results. The high polarity of the underivatized acid leads to broad, asymmetrical peaks, poor detection limits, and unsatisfactory reproducibility. To attempt direct analysis, a specialized, highly inert GC column designed for free fatty acid analysis (e.g., a polar polyethylene (B3416737) glycol "WAX" type column) and an meticulously maintained, inert GC system are required. Even under these conditions, peak tailing can still be a significant issue.
Troubleshooting Guide
This section provides a step-by-step guide to diagnosing and resolving peak tailing for this compound.
Step 1: System Check & Basic Maintenance
Before modifying the chemical method, it's crucial to rule out common physical and maintenance-related issues.
-
Action 1: Replace the Inlet Liner and Septum. The inlet liner is a common source of contamination and active sites. Regularly replacing the liner with a high-quality, deactivated liner is a critical first step.
-
Action 2: Perform Inlet Maintenance. Clean the injector port while the system is cooled down to remove any residue or septum particles.
-
Action 3: Trim the GC Column. Remove approximately 15-20 cm from the inlet end of the column. This removes any accumulated non-volatile residues and active sites that have formed at the head of the column. Ensure the column cut is perfectly square and clean.
-
Action 4: Re-install the Column. Verify the correct installation depth in the inlet as specified by your instrument manufacturer. An incorrect depth can create dead volumes, leading to peak tailing.
Step 2: Method Optimization - Derivatization
If peak tailing persists after basic maintenance, the most effective solution is to derivatize the this compound.
-
Option A: Silylation. This process converts the carboxylic acid to a trimethylsilyl (TMS) ester. It is a fast and effective method.
-
Option B: Methylation (Esterification). This process converts the carboxylic acid to its methyl ester, which is very stable and provides excellent chromatographic performance.
Experimental Protocols
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol describes the formation of a trimethylsilyl (TMS) ester of this compound.
-
Sample Preparation: If your sample is in an aqueous solvent, evaporate it to complete dryness under a stream of nitrogen. Water is incompatible with silylation reagents.
-
Reagent Addition: To the dried sample (e.g., 10-100 µg), add 100 µL of a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). An aprotic solvent like pyridine (B92270) or acetonitrile (B52724) can be used if needed to ensure dissolution.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC.
Protocol 2: Methylation with Boron Trifluoride-Methanol (BF₃-Methanol)
This protocol describes the formation of a fatty acid methyl ester (FAME).
-
Sample Preparation: Place your sample (e.g., containing 1-25 mg of the acid) into a reaction vial. If necessary, dissolve it in a non-polar organic solvent like hexane (B92381).
-
Reagent Addition: Add 2 mL of 14% BF₃-Methanol reagent to the vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 10 minutes.
-
Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane.
-
Phase Separation: Shake the vial vigorously for 1 minute to extract the newly formed methyl ester into the hexane layer.
-
Collection: Allow the layers to separate. Carefully collect the upper hexane layer, which contains the this compound methyl ester, and transfer it to a GC vial for analysis.
Protocol 3: GC Column Conditioning
Properly conditioning a new column or re-conditioning an existing one ensures an inert surface and stable baseline.
-
Installation: Install the column in the GC inlet but do not connect it to the detector.
-
Purge: Set the carrier gas flow rate according to your method and purge the column for 15-30 minutes at room temperature to remove all oxygen.
-
Heating Program: Set the oven to ramp from 40°C to 20°C above the final temperature of your analytical method (do not exceed the column's maximum isothermal temperature limit) at a rate of 10°C/minute.
-
Hold: Hold the column at this upper temperature for 1-2 hours. For very polar or thick-film columns, a longer conditioning time may be necessary.
-
Cooldown & Connection: Cool the oven down, turn off the carrier gas, and safely connect the column to the detector.
-
Equilibration: Restore the carrier gas flow and run one or two blank gradients to ensure a stable baseline before running samples.
Data Presentation
The following table provides a representative example of the expected improvement in peak shape after implementing key troubleshooting steps. The Peak Asymmetry Factor (As) is a measure of peak shape, where a value of 1.0 is perfectly symmetrical. Values greater than 1.2 are typically considered tailing.
| Condition / Action Taken | Representative Peak Asymmetry Factor (As) | Peak Shape Description |
| Before Troubleshooting | > 2.5 | Severe Tailing |
| After Liner Change & Column Trim | 1.8 | Moderate Tailing |
| After Derivatization (Silylation or Methylation) | 1.1 | Symmetrical (Good) |
Mandatory Visualization
Caption: Troubleshooting workflow for peak tailing in this compound GC analysis.
Caption: Chemical derivatization pathways to improve GC analysis of this compound.
Technical Support Center: Optimizing HPLC Separation of 2-Ethyloctanoic Acid and Its Isomers
Welcome to the Technical Support Center for the HPLC separation of 2-Ethyloctanoic acid and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound and its isomers by HPLC?
The main challenge lies in the structural similarity of the isomers. Positional isomers and enantiomers of this compound have very similar physicochemical properties, making them difficult to resolve using standard reversed-phase HPLC methods. Achieving baseline separation often requires careful optimization of stationary phase chemistry, mobile phase composition, and temperature. For enantiomeric separation, a chiral stationary phase or a chiral mobile phase additive is necessary.
Q2: What type of column is recommended for the achiral separation of this compound and its positional isomers?
For the achiral separation of carboxylic acid isomers, a C18 column is a common starting point. However, to enhance selectivity for structurally similar isomers, consider using a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase. These can offer alternative selectivities based on subtle differences in polarity and aromaticity.
Q3: How does mobile phase pH affect the retention and peak shape of this compound?
Mobile phase pH is a critical parameter for the analysis of acidic compounds like this compound. To ensure good peak shape and reproducible retention, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the carboxylic acid (typically around 4.8).[1][2][3] This suppresses the ionization of the acid, leading to better retention on a reversed-phase column and minimizing peak tailing.[1][2] Operating near the pKa can result in peak splitting or broadening due to the presence of both ionized and non-ionized forms of the analyte.[2]
Q4: What are the key considerations for developing a chiral HPLC method for this compound enantiomers?
The successful chiral separation of this compound enantiomers relies on creating a transient diastereomeric complex with a chiral selector. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating chiral carboxylic acids.[4][5] The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol, is crucial for achieving enantioselectivity.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of this compound and its isomers.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Poor Resolution of Positional Isomers | Inadequate column selectivity: The stationary phase may not be suitable for differentiating between the subtle structural differences of the isomers. | Change Column: Try a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. For very similar isomers, a longer column or a column with a smaller particle size may improve resolution. |
| Suboptimal mobile phase composition: The organic modifier and its ratio to the aqueous phase may not be providing sufficient separation. | Optimize Mobile Phase: Systematically vary the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the gradient profile. A shallower gradient can often improve the separation of closely eluting peaks. | |
| Incorrect mobile phase pH: If the pH is too close to the pKa of the acid, peak shape can be poor, leading to apparent poor resolution. | Adjust pH: Ensure the mobile phase pH is at least 2 units below the pKa of this compound. Use a buffer to maintain a stable pH.[1][2][3] | |
| Peak Tailing | Secondary interactions with the stationary phase: Residual silanol (B1196071) groups on the silica (B1680970) backbone can interact with the carboxylic acid group, causing tailing. | Lower Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) will suppress the ionization of both the analyte and the silanol groups, minimizing secondary interactions.[1] |
| Column overload: Injecting too much sample can lead to peak distortion. | Reduce Sample Concentration: Dilute the sample and inject a smaller volume. | |
| Column contamination or degradation: Accumulation of contaminants or loss of stationary phase can lead to poor peak shape. | Flush or Replace Column: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. | |
| No Separation of Enantiomers (Chiral HPLC) | Inappropriate chiral stationary phase (CSP): The selected CSP may not be capable of forming diastereomeric complexes with the enantiomers of this compound. | Screen Different CSPs: Test a variety of CSPs, such as those based on different polysaccharide derivatives (e.g., cellulose vs. amylose). |
| Incorrect mobile phase for the CSP: The mobile phase composition is critical for chiral recognition. | Optimize Mobile Phase: For normal-phase chiral separations, vary the alcohol modifier (e.g., isopropanol, ethanol) and its concentration in the non-polar solvent (e.g., hexane). Small amounts of an acidic or basic additive may also be necessary.[4] | |
| Irreproducible Retention Times | Unstable mobile phase pH: Fluctuation in the mobile phase pH can lead to shifts in retention times for ionizable compounds. | Use a Buffer: Incorporate a suitable buffer in the aqueous portion of the mobile phase to ensure a consistent pH. |
| Fluctuations in column temperature: Changes in temperature can affect retention times. | Use a Column Oven: Maintain a constant and controlled column temperature using a column oven. | |
| Mobile phase preparation inconsistencies: Variations in the preparation of the mobile phase from run to run can cause retention time shifts. | Ensure Consistent Preparation: Prepare the mobile phase accurately and consistently. Degas the mobile phase before use. |
Experimental Protocols
The following are suggested starting protocols for the achiral and chiral HPLC separation of this compound. These should be considered as starting points for method development and will likely require further optimization.
Achiral Separation of this compound and its Positional Isomers
This method is adapted from a protocol for the separation of 2-Ethylhexanoic acid, a structurally similar compound.[6]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 60% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase B |
Chiral Separation of this compound Enantiomers
This protocol is based on general principles for the chiral separation of carboxylic acids.[4][5]
| Parameter | Condition |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve sample in mobile phase |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. veeprho.com [veeprho.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chiraltech.com [chiraltech.com]
- 6. Separation of 2-Ethylhexanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Matrix Effects in 2-Ethyloctanoic Acid Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 2-Ethyloctanoic acid (2-EOA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound.[1] These components can include salts, proteins, lipids, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of 2-EOA in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[1][2] This phenomenon can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][2]
Q2: What are the common causes of ion suppression and enhancement in 2-EOA analysis?
A2: Ion suppression, the more common phenomenon, can occur due to several mechanisms:
-
Competition for Ionization: Co-eluting matrix components can compete with 2-EOA for the limited available charge in the ion source, reducing its ionization efficiency.[1]
-
Changes in Droplet Properties: In electrospray ionization (ESI), matrix components can alter the surface tension and viscosity of the droplets, affecting the efficiency of solvent evaporation and ion release.[1]
-
Ion Neutralization: Basic compounds in the matrix can deprotonate and neutralize protonated 2-EOA ions.[1]
Ion enhancement, which is less frequent, can occur when co-eluting compounds improve the ionization efficiency of 2-EOA, for instance, by altering the mobile phase properties in a favorable way.
Q3: How can I assess the presence and magnitude of matrix effects in my 2-EOA assay?
A3: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a 2-EOA standard solution is introduced into the LC flow after the analytical column.[3][4] A blank, extracted sample matrix is then injected.[1] Any dip or rise in the constant 2-EOA signal indicates the retention times at which ion suppression or enhancement occurs.[1][4]
-
Post-Extraction Spike Method: This quantitative method is considered the "gold standard".[1] It involves comparing the peak area of 2-EOA in a standard solution prepared in a pure solvent (Set A) with the peak area of 2-EOA spiked into an extracted blank matrix at the same concentration (Set B).[1] The matrix effect is calculated as follows:
-
Matrix Effect (%) = (Peak AreaMatrix / Peak AreaNeat) x 100%
-
A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[1]
-
Q4: What is the most effective strategy to compensate for matrix effects in 2-EOA analysis?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective and widely recommended strategy to compensate for matrix effects.[4][5] An ideal SIL-IS for this purpose would be a deuterated or 13C-labeled this compound (e.g., this compound-d15). Since a SIL-IS has nearly identical physicochemical properties to 2-EOA, it will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[5][6]
Q5: Is a stable isotope-labeled this compound commercially available?
A5: The commercial availability of a stable isotope-labeled this compound can be limited. While some suppliers offer a wide range of labeled compounds, a specific one for 2-EOA may require custom synthesis.[7][8] It is recommended to check with specialized chemical suppliers who offer custom isotope labeling services.[7]
Q6: If a SIL-IS for 2-EOA is unavailable, what are my alternative options for an internal standard?
A6: When a SIL-IS is not available, a structural analog can be used. For 2-EOA, potential structural analogs include:
-
Other branched-chain fatty acids with similar chain length.
-
Straight-chain fatty acids with a close carbon number, such as octanoic acid or nonanoic acid.[7]
-
A deuterated version of a structurally similar fatty acid.
It is crucial to thoroughly validate the chosen structural analog to ensure it behaves similarly to 2-EOA during sample preparation and analysis. However, it may not perfectly compensate for matrix effects as effectively as a SIL-IS.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Column | The carboxylic acid group of 2-EOA can interact with active sites on the silica-based column. Ensure the mobile phase is sufficiently acidic (e.g., contains 0.1% formic acid) to keep the analyte in its protonated form.[4] |
| Column Contamination | Implement a robust sample clean-up procedure to remove matrix components that can accumulate on the column. Regularly flush the column with a strong solvent. |
| Column Overload | Reduce the injection volume or dilute the sample to avoid overloading the analytical column. |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening. |
Issue 2: Low Sensitivity or Inconsistent Signal for this compound
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | Optimize the sample preparation method to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) at reducing matrix effects.[4] |
| Suboptimal MS Source Conditions | Tune the mass spectrometer parameters (e.g., spray voltage, gas flows, and temperatures) specifically for this compound to maximize signal intensity. |
| Poor Ionization of Analyte | For LC-MS/MS, negative ion mode is often suitable for carboxylic acids.[9] For GC-MS, derivatization is necessary to improve volatility and ionization.[10] |
| Contamination of the LC-MS System | Regularly clean the ion source and ensure high-purity solvents and reagents are used to minimize background noise and signal suppression. |
Issue 3: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and incubation times.[11] Use an automated liquid handler if available. |
| Uncompensated Matrix Effects | Use a stable isotope-labeled internal standard (SIL-IS) to correct for variability.[11] If a SIL-IS is unavailable, construct a matrix-matched calibration curve by spiking known concentrations of 2-EOA into a blank matrix extract.[3] |
| Instrument Instability | Allow the instrument to stabilize before running samples. Monitor system suitability by injecting a standard at the beginning and end of each run.[11] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for 2-EOA from Plasma/Serum
-
Sample Preparation:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add the internal standard.
-
Acidify the sample by adding 10 µL of 1M HCl to protonate the this compound.
-
-
Extraction:
-
Add 500 µL of an extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and isopropanol).
-
Vortex vigorously for 2 minutes.
-
-
Phase Separation:
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis or proceed to derivatization for GC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for 2-EOA from Plasma/Serum
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample (e.g., plasma diluted with an acidic buffer and containing the internal standard) onto the cartridge.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Protocol 3: Derivatization of 2-EOA for GC-MS Analysis
This protocol follows sample extraction and drying.
-
Reagent Addition:
-
To the dried extract, add 50 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a catalyst such as pyridine.[10]
-
-
Reaction:
-
Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester of 2-EOA.[10]
-
-
Analysis:
-
After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.
-
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data for different sample preparation techniques for short-chain fatty acids, which can serve as a proxy for this compound. It is crucial to validate the chosen method for your specific application and matrix.
| Sample Preparation Method | Typical Recovery (%) | Typical Matrix Effect (%) | Notes |
| Protein Precipitation (PPT) | > 90 | 50 - 80 (Suppression) | Simple and fast, but generally results in the most significant matrix effects due to less selective removal of interferences. |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 70 - 95 (Suppression) | Offers better cleanup than PPT, leading to reduced matrix effects. |
| Solid-Phase Extraction (SPE) | 80 - 105 | > 90 (Minimal Effect) | Provides the most effective cleanup, significantly minimizing matrix effects and improving assay performance.[12] |
Visualizations
Caption: A general experimental workflow for the quantification of this compound.
Caption: A troubleshooting workflow for identifying and mitigating matrix effects.
References
- 1. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zefsci.com [zefsci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]
- 6. Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids [ouci.dntb.gov.ua]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. bme.psu.edu [bme.psu.edu]
Technical Support Center: Trace Analysis of 2-Ethyloctanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of trace analysis for 2-Ethyloctanoic acid (2-EHA).
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, providing systematic approaches to problem-solving.
Issue 1: Low or No Analyte Signal
Q: I am not seeing a peak for this compound, or the signal is very weak. What are the possible causes and solutions?
A: A weak or absent signal for 2-EHA can stem from several factors throughout the analytical workflow. A logical approach to troubleshooting this issue is outlined in the diagram below. Key areas to investigate include sample preparation efficiency, derivatization success (for GC-based methods), and instrument parameters.
-
Inefficient Extraction: The recovery of 2-EHA from the sample matrix may be poor. For liquid-liquid extraction (LLE), ensure the pH of the aqueous phase is sufficiently low (typically <2) to protonate the carboxylic acid, making it more soluble in the organic extraction solvent. For solid-phase extraction (SPE), verify that the sorbent chemistry is appropriate and that the elution solvent is strong enough to desorb the analyte.
-
Incomplete Derivatization (GC-MS): For gas chromatography methods, underivatized 2-EHA will exhibit poor volatility and peak shape. Ensure derivatization reagents are fresh and anhydrous. Optimize the reaction time and temperature. For silylation reactions, the sample must be completely dry.
-
Matrix Effects (LC-MS/MS): Co-eluting matrix components can suppress the ionization of 2-EHA in the mass spectrometer source. To mitigate this, consider further sample cleanup, dilution of the sample extract, or optimizing the chromatography to separate 2-EHA from the interfering compounds. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.
-
Suboptimal Instrument Conditions: Ensure the mass spectrometer is tuned and calibrated. For LC-MS/MS, optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature, specifically for 2-EHA. Negative ion mode is typically preferred for carboxylic acids. For GC-MS, verify the injector and transfer line temperatures are adequate to prevent analyte loss.
Issue 2: Poor Chromatographic Peak Shape
Q: The peak for this compound is tailing or showing fronting. What could be the cause?
A: Poor peak shape can compromise both identification and quantification of 2-EHA.
-
For GC-MS:
-
Incomplete Derivatization: Residual underivatized 2-EHA, with its polar carboxylic acid group, will interact strongly with active sites in the GC system, leading to significant peak tailing.
-
Active Sites in the Inlet or Column: Silanol groups on the inlet liner, glass wool, or the column itself can cause tailing. Use a deactivated inlet liner and consider trimming the front end of the column if it has become contaminated.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample.
-
-
For LC-MS/MS:
-
Inappropriate Mobile Phase pH: For reversed-phase chromatography, the mobile phase pH should be at least 2 pH units below the pKa of 2-EHA (approximately 4.8) to ensure it is in its neutral, protonated form for better retention and peak shape.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Reconstitute the final extract in the initial mobile phase whenever possible.
-
Column Contamination: Buildup of matrix components on the column can lead to peak shape degradation. Use a guard column and implement a column washing step in your method.
-
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the analysis of this compound?
A1: For Gas Chromatography (GC) based methods (GC-MS, GC-FID), derivatization is essential. 2-EHA is a polar and non-volatile compound due to its carboxylic acid group. Derivatization converts this polar group into a less polar and more volatile ester (e.g., a methyl or silyl (B83357) ester), which significantly improves chromatographic peak shape and thermal stability. For Liquid Chromatography (LC) methods, derivatization is not always necessary but can be used to improve sensitivity, especially when using UV or fluorescence detection. For LC-MS/MS, direct analysis of the underivatized acid is common, typically in negative ion mode.
Q2: What is the most common derivatization method for GC-MS analysis of this compound?
A2: The most common method is esterification to form a fatty acid methyl ester (FAME). This is often achieved using acid-catalyzed methylation with reagents like boron trifluoride in methanol (B129727) (BF₃-methanol) or methanolic HCl. Another common approach is silylation to form a trimethylsilyl (B98337) (TMS) ester using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). For enhanced sensitivity with an electron capture detector (ECD), derivatization with a reagent like pentafluorobenzyl bromide (PFBBr) can be used.
Q3: Which analytical technique offers the highest sensitivity for trace analysis of this compound?
A3: Generally, mass spectrometry-based methods offer the highest sensitivity and selectivity.
-
GC-MS with derivatization is a very sensitive technique, especially when operating in Selected Ion Monitoring (SIM) mode.
-
LC-MS/MS is often considered the gold standard for trace analysis in complex matrices due to its high selectivity (using Multiple Reaction Monitoring, MRM) and ability to analyze the compound without derivatization, which simplifies sample preparation. The choice between GC-MS and LC-MS/MS may depend on the sample matrix, available instrumentation, and the specific requirements of the analysis.
Q4: How can I minimize matrix effects in the LC-MS/MS analysis of this compound in plasma?
A4: Matrix effects, particularly ion suppression from phospholipids (B1166683) in plasma, are a major challenge.
-
Effective Sample Preparation: Protein precipitation is a simple but often insufficient cleanup method. Liquid-liquid extraction or solid-phase extraction (SPE) are more effective at removing interfering matrix components.
-
Chromatographic Separation: Optimize your LC method to chromatographically separate 2-EHA from the bulk of the phospholipids.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS, such as this compound-d15, will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction.
Data Presentation
The selection of an analytical method depends on the required sensitivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics for the analysis of this compound.
| Parameter | GC-MS (with Derivatization) | GC-FID (with Derivatization) | LC-MS/MS (without Derivatization) |
| Linearity Range | 0.05 - 50 µg/mL | 0.5 - 200 µg/mL | 0.01 - 20 µg/mL |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | 0.1 - 0.5 µg/mL | 0.001 - 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.2 µg/mL | 0.5 - 2.0 µg/mL | 0.005 - 0.05 µg/mL |
| Accuracy (Recovery) | 90 - 110% | 85 - 115% | 95 - 105% |
| Precision (RSD%) | < 10% | < 15% | < 5% |
| Sample Preparation | Derivatization required | Derivatization required | Direct injection possible after extraction |
Note: These values are typical and may vary depending on the specific instrument, method, and matrix.
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis (Methyl Ester Formation)
This protocol describes a general procedure for the extraction of 2-EHA from a biological fluid (e.g., plasma) and subsequent derivatization to its methyl ester.
-
Sample Preparation and Extraction:
-
To 100 µL of plasma in a glass tube, add a known amount of a suitable internal standard (e.g., 2-ethyloctanoic-d15 acid).
-
Acidify the sample to a pH below 2 with an appropriate acid (e.g., 1M HCl).
-
Add 1 mL of an extraction solvent mixture (e.g., hexane:isopropanol, 3:2 v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
-
Derivatization (Methylation):
-
To the dried extract, add 200 µL of 14% boron trifluoride in methanol (BF₃-methanol).
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 500 µL of hexane and 200 µL of saturated sodium chloride solution.
-
Vortex for 1 minute and centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a GC vial for analysis.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol describes a solid-phase extraction (SPE) procedure for cleaning up biological samples prior to direct analysis of underivatized 2-EHA.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d15).
-
Add 400 µL of 0.1% formic acid in water and vortex.
-
-
Solid-Phase Extraction (SPE):
-
Condition: Condition a mixed-mode or polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the pre-treated sample onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the 2-EHA with 1 mL of methanol or acetonitrile (B52724) into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Transfer to an LC vial for analysis.
-
Instrumental Parameters
The following tables provide typical starting parameters for GC-MS and LC-MS/MS analysis of 2-EHA. These should be optimized for your specific instrumentation and application.
Typical GC-MS Parameters for 2-EHA Methyl Ester
| Parameter | Setting |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injection | 1 µL, splitless mode |
| Injector Temperature | 250°C |
| Oven Program | Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Detection | Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode |
| Monitored Ions | To be determined based on the mass spectrum of the 2-EHA methyl ester |
Typical LC-MS/MS Parameters for Underivatized 2-EHA
| Parameter | Setting |
| LC Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, increase to 95% B over 8 min, hold for 2 min, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| MS/MS Detection | Electrospray Ionization (ESI) in Negative Ion Mode |
| MRM Transition | Precursor ion (m/z for [M-H]⁻) → Product ion (to be determined by infusion) |
| Source Parameters | Optimize spray voltage, gas flows, and temperatures for maximal signal |
Common interferences in the analysis of 2-Ethyloctanoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of 2-Ethyloctanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the quantitative analysis of this compound?
A1: The main challenges in quantifying this compound include:
-
Matrix Effects: In biological samples such as plasma, urine, or tissue, co-eluting endogenous compounds can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1]
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Isomeric Interference: this compound has several structural isomers that can be challenging to separate chromatographically, potentially leading to overestimation if not adequately resolved.[1]
-
Sample Preparation: Efficient and reproducible extraction from the sample matrix is critical for accurate results. Low recovery during sample preparation is a common issue that can introduce variability.[1]
-
Low Volatility: As a carboxylic acid, this compound has low volatility, making direct analysis by Gas Chromatography (GC) difficult without a derivatization step to increase its volatility.[1]
Q2: Which analytical techniques are most suitable for the quantification of this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly used and reliable techniques for the analysis of this compound.
-
GC-MS: This technique provides high chromatographic resolution, which is advantageous for separating isomers. However, it necessitates a derivatization step to convert the carboxylic acid into a more volatile form.[1]
-
LC-MS/MS: This method is highly sensitive and selective and can often be performed without derivatization. It is particularly well-suited for complex biological matrices.[1]
Q3: Why is a deuterated internal standard recommended for this compound analysis?
A3: A deuterated internal standard, such as this compound-d15, is highly recommended because its chemical and physical properties are nearly identical to the non-labeled analyte. This similarity ensures that it behaves similarly during sample extraction, derivatization, and chromatographic separation. Consequently, it effectively compensates for matrix effects and variations in instrument response, leading to more accurate and precise quantification.[1]
Q4: What are the common derivatization methods for GC-MS analysis of this compound?
A4: Common derivatization methods for carboxylic acids like this compound for GC-MS analysis include:
-
Esterification to form Fatty Acid Methyl Esters (FAMEs): This is a widely used method where reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or acidic methanol are used to convert the carboxylic acid to its more volatile methyl ester.[1]
-
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used to create trimethylsilyl (B98337) (TMS) esters, which are also volatile and suitable for GC-MS analysis.[1][2]
Troubleshooting Guides
Low or No Signal for this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | Review the extraction protocol's suitability for your sample matrix. For complex matrices, solid-phase extraction (SPE) might be necessary to reduce interferences.[1] |
| Incomplete Derivatization (GC-MS) | Ensure all derivatization reagents are fresh and anhydrous. Optimize the reaction time and temperature. For silylation, ensure the sample is completely dry before adding the reagent.[1] |
| Matrix Suppression (LC-MS/MS) | Dilute the sample to reduce the concentration of interfering matrix components. Optimize the chromatographic separation to separate this compound from co-eluting matrix components. Employ a stable isotope-labeled internal standard.[1] |
Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Active Sites in GC System | Deactivate the GC inlet liner and the first few centimeters of the analytical column with a silylating agent. Use a liner with glass wool to trap non-volatile residues.[1] |
| Column Overload | Reduce the injection volume or dilute the sample.[1] |
| Inappropriate GC Column | Use a column with a suitable stationary phase for fatty acid analysis (e.g., a wax column or a mid-polar phase).[1] |
| Poor Chromatography in LC | Adjust the mobile phase composition and gradient to improve peak shape. Ensure the pH of the mobile phase is appropriate for the analysis of a carboxylic acid.[1] |
High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and incubation times. The use of an automated liquid handler can improve reproducibility.[1] |
| Matrix Effects | Use a stable isotope-labeled internal standard to correct for variability. If one is not available, use a matrix-matched calibration curve. |
| Instrument Instability | Allow the instrument to stabilize before running samples. Monitor system suitability by injecting a standard at the beginning and end of each run. |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of branched-chain fatty acids, which can serve as a reference for this compound method development. Specific values may vary depending on the matrix, instrumentation, and method used.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.01 mmol/mol creatinine (B1669602) (Urine); 20 µg/kg (Food)[3] | ~0.001 mM[3] |
| Limit of Quantification (LOQ) | 0.03 mmol/mol creatinine (Urine)[3] | Expected to be in the low µM range[3] |
| Recovery | 81 - 118%[3] | 92% - 120%[3] |
| Linearity (R²) | > 0.997[3] | > 0.998[3] |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by GC-MS
This protocol involves liquid-liquid extraction, derivatization to form fatty acid methyl esters (FAMEs), and analysis by GC-MS.[1][4]
1. Sample Preparation and Extraction: a. To 100 µL of plasma, add 10 µL of a deuterated internal standard solution (e.g., this compound-d15 in methanol). b. Add 1 mL of a 2:1 (v/v) chloroform:methanol solution.[1] c. Vortex for 2 minutes. d. Centrifuge at 3000 x g for 10 minutes to separate the layers. e. Transfer the lower organic layer to a clean glass tube. f. Evaporate the solvent to dryness under a stream of nitrogen.
2. Derivatization (Methylation): a. To the dried extract, add 1 mL of 14% boron trifluoride (BF3) in methanol.[1] b. Cap the tube tightly and heat at 100°C for 30 minutes.[1] c. Cool to room temperature. d. Add 1 mL of hexane (B92381) and 0.5 mL of saturated sodium chloride solution. e. Vortex for 1 minute. f. Centrifuge at 1000 x g for 5 minutes. g. Transfer the upper hexane layer containing the FAMEs to a GC vial.
3. GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.[1]
-
Injection: 1 µL, splitless mode.[1]
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.[1]
-
MS Detection: Electron ionization (EI) in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for this compound methyl ester and its deuterated internal standard.
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
This protocol involves protein precipitation and direct analysis of the free acid.[1]
1. Sample Preparation: a. To 50 µL of plasma, add 10 µL of a deuterated internal standard solution. b. Add 200 µL of cold acetonitrile (B52724) to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 12,000 x g for 10 minutes. e. Transfer the supernatant to an LC vial for analysis.
2. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.[1]
-
MS/MS Detection: Electrospray ionization (ESI) in negative ion mode. Use Multiple Reaction Monitoring (MRM) for the transitions of this compound and its internal standard.[1]
Visualizations
Caption: Workflow for this compound Quantification by GC-MS.
Caption: Troubleshooting Logic for Low Analyte Signal.
References
Incomplete derivatization of 2-Ethyloctanoic acid solutions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the derivatization of 2-ethyloctanoic acid for chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization required for the analysis of this compound by gas chromatography (GC)?
A1: this compound, like other carboxylic acids, is a polar molecule with low volatility.[1][2][3] This is due to the active hydrogen in the carboxyl group.[2] These properties lead to poor chromatographic peak shape, tailing, and potential thermal instability during GC analysis.[1][2] Derivatization is a chemical process that converts the polar carboxyl group into a less polar, more volatile derivative, such as an ester.[1][2][3] This modification improves the compound's volatility and thermal stability, making it suitable for GC analysis and resulting in better peak shape and overall analytical performance.[2][3]
Q2: What are the most common derivatization methods for this compound for GC-MS analysis?
A2: The most prevalent methods involve converting the carboxylic acid into an ester or a silyl (B83357) derivative.[3]
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Esterification: This is a widely used technique to form Fatty Acid Methyl Esters (FAMEs).[1][4] Common reagents for this process include boron trifluoride in methanol (B129727) (BF3-methanol) or acidic methanol.[4]
-
Silylation: This method creates trimethylsilyl (B98337) (TMS) esters, which are also highly volatile.[4] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often combined with a catalyst like Trimethylchlorosilane (TMCS), are frequently used.[4][5]
Q3: What are the primary causes of incomplete derivatization?
A3: Incomplete derivatization is a common issue that can lead to poor peak shape and inaccurate quantification.[1][3] Key causes include:
-
Presence of Water: Many derivatization reactions, especially silylation, are highly sensitive to moisture. Water can decompose the derivatizing reagent or the newly formed derivatives. It is crucial to ensure samples and solvents are anhydrous.
-
Incorrect Reagent Concentration: An insufficient amount of the derivatizing agent can lead to an incomplete reaction. It is generally recommended to use a significant molar excess of the reagent.
-
Suboptimal Reaction Conditions: Reaction time and temperature are critical parameters. Sterically hindered carboxylic acids may require longer reaction times or higher temperatures to go to completion.
-
Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored properly. Always use fresh, high-quality reagents.[4]
Q4: My chromatogram shows significant peak tailing for this compound. What is the likely cause?
A4: Peak tailing for this analyte is often a direct consequence of incomplete derivatization.[1] The unreacted, polar carboxylic acid group can interact with active sites (e.g., silanol (B1196071) groups) in the GC inlet liner or on the column itself, leading to tailing.[1][3] Other potential causes include contamination at the head of the analytical column or using an inappropriate column type.[3]
Q5: I am observing a very low or no signal for my analyte. What should I investigate?
A5: A low or absent signal can stem from several issues throughout the analytical process.[3] Check for incomplete derivatization, as the underivatized acid may not elute properly from the GC column.[1] Other possibilities include sample degradation during storage or preparation, leaks in the GC-MS system, or issues with the MS detector, such as a burnt-out filament.[1][3]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your analysis.
| Problem Category | Potential Cause | Recommended Solution |
| Low or No Signal | Incomplete Derivatization | Optimize reaction conditions (time, temperature, reagent concentration).[3] Ensure the sample is completely dry before adding silylating reagents.[4] Use fresh, high-quality derivatization reagents. |
| Sample Degradation | Store samples at low temperatures (-20°C or -80°C) and minimize freeze-thaw cycles.[3] Analyze samples promptly after preparation. | |
| Instrumental Issues | Perform a system leak check. Verify MS detector performance with a known standard.[3] Ensure the transfer line to the MS is heated appropriately.[1] | |
| Poor Peak Shape (Tailing) | Incomplete Derivatization | As above, ensure the derivatization reaction goes to completion. The presence of free carboxylic acid is a primary cause of tailing.[1] |
| Active Sites in GC System | Use a deactivated inlet liner. If tailing persists, consider silanizing the liner.[3] Trim the first few centimeters of the analytical column to remove contaminants.[3] | |
| Column Overload | Dilute the sample or reduce the injection volume.[4] | |
| High Variability in Results | Inconsistent Derivatization | Ensure precise and consistent addition of reagents and strict control over reaction time and temperature.[3] An autosampler can help, but manual additions must be highly reproducible. |
| Sample Preparation Inconsistency | Standardize all sample preparation steps, including extraction and solvent evaporation. Use a validated protocol. | |
| Instrument Instability | Allow the GC-MS system to fully stabilize before starting a run. Inject a system suitability standard periodically throughout the sequence to monitor performance.[4] | |
| Matrix Effects (LC-MS/MS) | Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for ion suppression or enhancement.[4] Alternatively, prepare matrix-matched calibration curves. |
Comparison of Common Derivatization Reagents for GC-MS
| Reagent | Derivative Type | Typical Reaction Conditions | Advantages | Disadvantages |
| BF3-Methanol (14%) | Methyl Ester (FAME) | 60-100°C for 30 minutes.[4] | Widely used, effective for esterification.[3] | Requires heating, reagent can be harsh. |
| BSTFA + 1% TMCS | Trimethylsilyl (TMS) Ester | 60-80°C for 1-2 hours.[1] | Forms stable, volatile derivatives; powerful silylating agent.[5] | Highly sensitive to moisture; byproducts can sometimes interfere. |
| MSTFA | Trimethylsilyl (TMS) Ester | Conditions vary; often requires heating. | Byproducts are highly volatile and often do not interfere with chromatography.[6] | Sensitive to moisture. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Methylation to Form FAME Derivative
This protocol details a common method for the derivatization of this compound using boron trifluoride in methanol.
1. Sample Preparation (Lipid Extraction):
-
Accurately weigh the sample (e.g., 1-10 mg of lipid extract) into a screw-cap glass tube.[1]
-
If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.[1]
2. Derivatization Reaction:
-
Add 1 mL of 14% BF3-Methanol reagent to the dried extract.[4]
-
Securely cap the tube and heat the mixture at 100°C for 30 minutes in a heating block or water bath.[4]
3. Extraction of FAME Derivative:
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane (B92381) (or heptane) and 1 mL of saturated NaCl solution to the tube.[2]
-
Vortex the mixture vigorously for 2 minutes to extract the FAMEs into the organic layer.[2]
-
Centrifuge the tube at a low speed (e.g., 1000 x g) for 5 minutes to achieve clear phase separation.[4]
4. Sample Collection for GC-MS Analysis:
-
Carefully transfer the upper hexane layer, which contains the derivatized analyte, to a clean autosampler vial for GC-MS analysis.[1]
Visualizations
Troubleshooting Workflow for Incomplete Derivatization
Experimental Workflow for FAME Derivatization
References
Technical Support Center: Analysis of Branched-Chain Fatty Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of branched-chain fatty acids (BCFAs).
Troubleshooting Guides
Gas Chromatography (GC) Analysis of BCFAs
| Problem | Potential Causes | Recommended Solutions |
| Ghost peaks or baseline instability | Carrier gas impurities. | Ensure high-purity carrier gas and install/replace gas purifiers. |
| Column bleed. | Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature.[1] | |
| Contamination from previous injections (carryover).[2] | Run a solvent blank to check for carryover. Increase the oven temperature at the end of the run to elute any remaining compounds. Trim the front end of the column if it has become contaminated.[3] | |
| Poor peak shape (tailing or fronting) | Active sites in the inlet liner or column.[3] | Use a deactivated liner. Trim the first few centimeters of the column. |
| Improper injection technique. | Ensure a smooth and rapid injection. For manual injections, consider using the solvent flush technique. | |
| Incorrect column installation.[3] | Ensure the column is installed at the correct depth in the injector and detector.[3] | |
| Poor resolution of BCFA isomers | Inappropriate GC column phase. | For general BCFA analysis, a highly polar cyanopropyl silicone column (e.g., CP-Sil 88, HP-88) or a wax-type column (e.g., DB-WAX, HP-INNOWax) is recommended.[4] For complex mixtures, a longer column (e.g., 100 m) may be necessary to improve separation.[4] |
| Suboptimal oven temperature program. | Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting peaks. | |
| Low analyte response | Leaks in the system.[3] | Check for leaks at the inlet, column connections, and detector using an electronic leak detector. |
| Inefficient derivatization. | Ensure complete derivatization by optimizing the reaction time, temperature, and reagent concentrations. Fatty acids are typically converted to fatty acid methyl esters (FAMEs) for GC analysis.[4][5] |
Liquid Chromatography (LC) Analysis of BCFAs
| Problem | Potential Causes | Recommended Solutions |
| Poor retention of short-chain BCFAs | Inappropriate column chemistry. | For short-chain BCFAs, a C18 column may not provide sufficient retention.[6] Consider using a column designed for polar compounds, such as a C18-PAQ or a HILIC column.[6] |
| Mobile phase is too strong. | Increase the proportion of the weaker solvent (e.g., water) in the mobile phase. | |
| Co-elution of BCFA isomers | Insufficient column selectivity. | For isomer-selective separation, specialized columns may be required. Chiralpak IG-U has shown good selectivity for short- and medium-chain BCFA isomers, while a C18 column can be effective for long-chain isomers.[7][8][9] |
| Suboptimal gradient profile. | Optimize the gradient slope and duration to enhance the separation of isomers. | |
| Low sensitivity in MS detection | Inefficient ionization. | For LC-MS analysis, negative ion mode is generally preferred for underivatized fatty acids. Derivatization can improve ionization efficiency in positive ion mode.[10] |
| In-source fragmentation or water loss. | Optimize MS source parameters (e.g., temperature, gas flows). Using a mobile phase with a neutral pH (e.g., with ammonium (B1175870) bicarbonate) can reduce water loss in negative ion mode. | |
| Contamination from plasticware | Leaching of fatty acids and plasticizers.[2] | Use glass or polypropylene (B1209903) labware whenever possible. Rinse all plasticware with a high-purity solvent before use.[2] |
Frequently Asked Questions (FAQs)
Q1: Which type of GC column is best for general BCFA analysis?
A1: For the routine analysis of BCFAs as their fatty acid methyl esters (FAMEs), a highly polar column is recommended.[4] Columns with a cyanopropyl silicone stationary phase (e.g., CP-Sil 88, HP-88) or a polyethylene (B3416737) glycol (wax) phase (e.g., DB-WAX, HP-INNOWax) provide good selectivity for separating BCFA isomers from their straight-chain counterparts.[4] A column length of 25-50 meters is often sufficient for many applications.[11]
Q2: When should I use a longer GC column for BCFA analysis?
A2: A longer GC column (e.g., 100 meters) is beneficial when analyzing complex samples containing numerous positional and geometric BCFA isomers. The increased length provides a higher number of theoretical plates, leading to improved resolution of closely eluting peaks.[4]
Q3: Do I need to derivatize BCFAs for LC analysis?
A3: Derivatization is not always necessary for LC analysis of BCFAs, especially when using mass spectrometry (MS) detection in negative ion mode. However, derivatization can be advantageous in certain situations. It can improve chromatographic peak shape, enhance retention on reversed-phase columns, and increase ionization efficiency for MS detection in positive ion mode.[10][12]
Q4: What type of LC column should I choose for separating BCFA isomers?
A4: The choice of LC column depends on the chain length of the BCFA isomers. For short- to medium-chain BCFAs, a chiral column such as the Chiralpak IG-U has demonstrated excellent isomer selectivity.[7][8][9] For long-chain BCFA isomers, a high-quality reversed-phase C18 column can provide good separation.[7][8][9]
Q5: I am seeing common fatty acids like C16:0 and C18:0 in my blanks. What is the likely source?
A5: Contamination from external sources is a common issue in fatty acid analysis. The most likely sources are plasticware (e.g., pipette tips, centrifuge tubes), solvents, glassware, and even fingerprints.[2] To identify the source, run a series of blank analyses, including a solvent blank, a system blank (no injection), and a procedural blank.[2] To mitigate this, use glass labware whenever possible, rinse all materials with high-purity solvents, and always wear nitrile gloves.[2]
Experimental Protocols
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of BCFAs in Biological Samples
This protocol provides a general workflow for the analysis of BCFAs in biological samples such as cell pellets or tissues.
1. Lipid Extraction
-
Homogenize the sample (e.g., 50-150 mg) in a suitable solvent system, such as a chloroform:methanol mixture.
-
Add an internal standard (e.g., a deuterated fatty acid) to the sample for quantification.
-
Vortex the mixture thoroughly and centrifuge to separate the layers.
-
Collect the organic (lower) layer containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Re-dissolve the dried lipid extract in a small volume of toluene.
-
Add a derivatizing agent, such as 10% boron trifluoride in methanol.[5]
-
Incubate the mixture at a high temperature (e.g., 100°C) for a specified time (e.g., 30-60 minutes) to allow for complete methylation.
-
After cooling, add water and an organic solvent (e.g., hexane) to extract the FAMEs.
-
Vortex and centrifuge the mixture.
-
Collect the upper organic layer containing the FAMEs for GC-MS analysis.
3. GC-MS Analysis
-
GC Column: Use a highly polar column, such as a DB-225ms or an HP-88 (100 m x 0.25 mm i.d., 0.20 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[13]
-
Injection: Inject 1 µL of the FAMEs extract in split mode (e.g., 10:1 split ratio).[13]
-
Inlet Temperature: 260°C.[13]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp 1: 10°C/min to 70°C.
-
Ramp 2: 3°C/min to 85°C.
-
Ramp 3: 5°C/min to 110°C.
-
Ramp 4: 30°C/min to 290°C, hold for 8 min.[13]
-
-
MS Parameters:
4. Data Analysis
-
Identify the BCFA FAMEs based on their retention times and mass spectra by comparing them to known standards or a spectral library.
-
Quantify the BCFAs by integrating the peak areas and normalizing to the internal standard.
Visualizations
Caption: A flowchart for selecting the appropriate chromatography column for BCFA analysis.
Caption: A generalized workflow for the analysis of branched-chain fatty acids.
References
- 1. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. portlandpress.com [portlandpress.com]
- 6. hplc.eu [hplc.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
- 12. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers [mdpi.com]
- 13. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for the Quantification of 2-Ethyloctanoic Acid in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-ethyloctanoic acid (2-EHA) in complex matrices.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound, like other carboxylic acids, is a polar molecule with low volatility due to the presence of an active hydrogen in its carboxyl group.[1][2] This makes direct analysis by gas chromatography (GC) challenging, often resulting in poor chromatographic peak shape and thermal instability.[2][3] Derivatization converts the polar carboxyl group into a less polar and more volatile ester, which improves chromatographic performance, thermal stability, and overall analytical sensitivity.[2][3]
Q2: What are the most common derivatization methods for this compound for GC-MS analysis?
A2: The most common derivatization method is esterification to form fatty acid methyl esters (FAMEs).[3] This is typically achieved using reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl.[3][4][5] Another common method is silylation, which forms trimethylsilyl (B98337) (TMS) esters using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5][6]
Q3: What are matrix effects in LC-MS/MS analysis and how do they affect the quantification of this compound?
A3: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[7][8][9] In the analysis of this compound in biological matrices like plasma or urine, these effects can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source.[7][9] This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.[8][9]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A4: Several strategies can be employed to minimize matrix effects. The most effective is the use of a stable isotope-labeled internal standard (SIL-IS), such as 2-ethylhexanoic-d15-acid, which co-elutes with the analyte and experiences the same ionization suppression or enhancement.[9][10] Other strategies include optimizing sample preparation to remove interfering components (e.g., using solid-phase extraction), diluting the sample, and ensuring chromatographic separation of 2-EHA from matrix components.[9]
Q5: Which type of analytical column is best suited for the analysis of this compound?
A5: For GC-MS analysis of derivatized 2-EHA (as a methyl ester), a polar stationary phase column, such as a "Carbowax" type (polyethylene glycol phase), provides good separation.[3] For resolving isomers, a highly polar cyanopropyl silicone column is recommended.[3] For LC-MS/MS analysis, a C18 reversed-phase column is commonly used.[5][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for 2-EHA | Incomplete derivatization (GC-MS) | Ensure derivatization reagents are fresh and anhydrous. Optimize reaction time and temperature. Ensure the sample is completely dry before adding silylating agents.[5] |
| Inefficient sample extraction | Review the extraction protocol. For biological fluids, a liquid-liquid extraction (LLE) with a suitable organic solvent after acidification is common. For more complex matrices, solid-phase extraction (SPE) may be necessary to remove interferences.[9][10] | |
| Matrix suppression (LC-MS/MS) | Dilute the sample to reduce the concentration of interfering matrix components. Optimize MS source conditions (e.g., spray voltage, gas flows) to maximize the signal for 2-EHA.[9] | |
| Poor Peak Shape (Tailing) | Active sites in the GC system | Deactivate the GC inlet liner using a silylating agent. Use a liner with glass wool to trap non-volatile residues. Trim the first few centimeters of the analytical column.[3][12] |
| Incomplete derivatization (GC-MS) | Residual free carboxylic acid is highly polar and will exhibit significant peak tailing. Ensure the derivatization reaction has gone to completion.[3] | |
| Inappropriate mobile phase pH (LC-MS) | Ensure the pH of the mobile phase is appropriate for the analysis of a carboxylic acid to maintain a consistent ionization state. | |
| Poor Peak Shape (Fronting) | Column overload | Dilute the sample extract before injection.[12] |
| Solvent mismatch | Ensure the sample is dissolved in a solvent that is compatible with the analytical column's stationary phase.[12] | |
| High Variability in Results | Inconsistent injection volume | Inspect and clean or replace the autosampler syringe.[12] |
| Incomplete or variable derivatization | Ensure precise and consistent addition of derivatization reagents and strictly control reaction conditions (time and temperature).[12] | |
| Sample instability | Analyze samples shortly after preparation or confirm their stability under autosampler conditions. Store samples at low temperatures (-20°C or -80°C) and minimize freeze-thaw cycles.[12] | |
| Non-linear Calibration Curve | Detector saturation | Lower the concentration of the highest calibration standard to fall within the detector's linear range.[12] |
| Inappropriate calibration range | Narrow the calibration range to bracket the expected concentration of your samples.[12] |
Quantitative Data Summary
The following table summarizes typical performance data for the quantification of this compound and similar compounds from various studies.
| Parameter | GC-MS | LC-MS/MS | Ion Chromatography |
| Limit of Detection (LOD) | 20 µg/kg (in foodstuff)[10] | - | 0.036 µg/mL[13] |
| Limit of Quantification (LOQ) | - | - | 0.12 µg/mL[13] |
| Recovery | 118% (in foodstuff), 93% (in gasket lids)[10] | - | - |
| Precision (RSD) | 4.1% (in foodstuff), 0.9% (in gasket lids)[10] | - | - |
| Linearity (r²) | - | > 0.998 (for similar short-chain fatty acids)[14] | > 0.99 (for 1-7 µg/mL range)[13] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Biological Fluids
-
Sample Preparation: Pipette 1 mL of the liquid sample (e.g., plasma, urine) into a clean glass centrifuge tube.
-
Internal Standard: Spike the sample with a known amount of a suitable internal standard (e.g., 2-ethylhexanoic-d15-acid).
-
Acidification: Acidify the sample to a pH of 2-3 by adding a small volume of a suitable acid (e.g., hydrochloric acid or formic acid) to protonate the this compound.[6][9]
-
Extraction: Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or a 2:1 v/v chloroform:methanol mixture).[2][6]
-
Mixing: Vortex the mixture vigorously for 2-5 minutes to ensure thorough extraction.[2][6]
-
Phase Separation: Centrifuge the tube at approximately 3000 x g for 10 minutes to separate the aqueous and organic layers.[5]
-
Collection: Carefully transfer the upper organic layer to a new clean glass tube.[6]
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. The dried extract is now ready for derivatization or reconstitution in a suitable solvent for LC-MS/MS analysis.[2][6]
Protocol 2: Derivatization for GC-MS Analysis (Methylation)
-
Reagent Addition: To the dried extract from the LLE step, add 1 mL of 14% Boron Trifluoride (BF3) in methanol.[5]
-
Reaction: Securely cap the tube and heat the mixture at 60-100°C for 30 minutes in a heating block or water bath.[3][5]
-
Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex vigorously for 2 minutes.[2][3]
-
Phase Separation: Centrifuge briefly to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs) to a GC vial for analysis.[3][5]
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low analyte signal.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. CN105092740B - Method for determining 2-ethylhexoic acid in automobile antifreezing solution - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. mdpi.com [mdpi.com]
Reducing signal suppression of 2-Ethyloctanoic acid in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of 2-Ethyloctanoic acid, with a particular focus on mitigating signal suppression in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern for this compound analysis?
A1: Signal suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to a decreased signal intensity, which negatively impacts the accuracy, precision, and sensitivity of the analysis.[1][3] this compound, as a short-chain fatty acid, can be particularly susceptible to suppression from endogenous matrix components like phospholipids (B1166683) and salts, which are common in biological samples such as plasma and serum.
Q2: What are the primary causes of signal suppression for this compound in LC-MS?
A2: Signal suppression for this compound can stem from several sources:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., salts, phospholipids, and other fatty acids) can compete with this compound for ionization in the MS source.[1][2]
-
Mobile Phase Composition: Certain mobile phase additives, particularly strong ion-pairing agents like trifluoroacetic acid (TFA), can significantly suppress the signal.[4][5][6] The choice of organic solvent can also influence ionization efficiency.[7]
-
High Analyte Concentration: At high concentrations, this compound can cause self-suppression.[2]
-
Contamination: Contaminants from plasticware, solvents, and glassware can introduce interfering compounds.
Q3: How can I determine if my this compound analysis is affected by signal suppression?
A3: Two common methods to assess signal suppression are:
-
Post-Column Infusion (PCI): A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. A dip in the baseline signal of this compound at a specific retention time indicates the presence of interfering components eluting from the column.
-
Post-Extraction Spike Analysis: The response of a known concentration of this compound is compared in a neat solution (mobile phase) versus a blank matrix extract that has been spiked with the same concentration after the extraction process. A lower response in the matrix extract indicates signal suppression.
Q4: What is the most effective way to compensate for signal suppression?
A4: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, is the gold standard for compensating for matrix effects.[8] The SIL-IS is chemically identical to the analyte and will be affected by signal suppression in the same way, allowing for accurate correction during data analysis.
Troubleshooting Guide: Low Signal Intensity for this compound
This guide provides a systematic approach to troubleshooting and mitigating low signal intensity and signal suppression for this compound in LC-MS analysis.
Issue 1: Weak or No Signal for this compound
| Possible Cause | Troubleshooting Steps & Solutions |
| Poor Ionization Efficiency | This compound, as a short-chain fatty acid, can exhibit poor ionization in its native form. Consider chemical derivatization to introduce a more readily ionizable group. |
| Suboptimal MS Source Conditions | Tune the mass spectrometer parameters (e.g., spray voltage, gas flows, and temperatures) specifically for this compound or its derivative to maximize signal intensity. |
| Inefficient Sample Preparation | Evaluate your sample preparation method for analyte loss. See the detailed protocols and comparison tables below for guidance on protein precipitation, liquid-liquid extraction, and solid-phase extraction. |
Issue 2: Inconsistent Signal/Poor Reproducibility
| Possible Cause | Troubleshooting Steps & Solutions |
| Significant Ion Suppression | Implement a more rigorous sample cleanup method to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective at reducing matrix effects than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[9] |
| Variable Extraction Recovery | Ensure your extraction procedure is robust and reproducible. The use of a stable isotope-labeled internal standard is highly recommended to correct for variability. |
| Column Contamination | Regularly flush the column with a strong solvent to remove accumulated matrix components. Implement a guard column to protect the analytical column. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples
This is a rapid method suitable for high-throughput analysis but may result in significant matrix effects.
-
Sample Preparation:
-
To 100 µL of plasma or serum, add a stable isotope-labeled internal standard.
-
Add 300 µL of cold acetonitrile (B52724) (a 3:1 ratio of solvent to sample is recommended for efficient protein removal).[10]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
-
Analysis:
-
The supernatant can be directly injected, or it can be evaporated to dryness and reconstituted in the initial mobile phase.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples
LLE can provide a cleaner extract than PPT.
-
Sample Preparation:
-
To 100 µL of plasma or serum, add a stable isotope-labeled internal standard.
-
Acidify the sample by adding a small volume of formic acid (e.g., to pH 3-4) to ensure this compound is in its neutral form.
-
Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex vigorously for 2-5 minutes.
-
Centrifuge at >3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
-
Analysis:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
Protocol 3: Solid-Phase Extraction (SPE) for Plasma/Serum Samples
SPE generally provides the cleanest extracts and the least signal suppression. A mixed-mode anion exchange sorbent is often effective for acidic compounds.
-
Sample Pre-treatment:
-
Perform a protein precipitation step as described in Protocol 1.
-
Dilute the supernatant 1:1 with water to reduce the organic solvent concentration.
-
-
SPE Procedure:
-
Condition: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).
-
Load: Load the pre-treated sample onto the SPE cartridge at a slow flow rate (e.g., 1 mL/min).
-
Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of 20% methanol in water to remove interferences.
-
Elute: Elute this compound with 1-2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Short-Chain Fatty Acids
The following table provides a general comparison of common sample preparation techniques for short-chain fatty acids, including expected recovery and relative signal suppression. Actual values for this compound may vary.
| Sample Preparation Method | Typical Recovery (%) | Relative Signal Suppression | Throughput |
| Protein Precipitation (PPT) | 80 - 95 | High | High |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | Medium | Medium |
| Solid-Phase Extraction (SPE) | 85 - 105 | Low | Low |
Data is representative and based on general performance for short-chain fatty acids.
Table 2: Effect of Mobile Phase Additives on Signal Intensity
This table illustrates the general effect of common mobile phase additives on the signal intensity of acidic compounds in negative ion mode ESI-MS.
| Mobile Phase Additive | Concentration | Relative Signal Intensity | Chromatographic Peak Shape |
| Formic Acid | 0.1% | Good | Good |
| Acetic Acid | 0.1% | Moderate | Fair to Good |
| Ammonium Acetate | 5-10 mM | Good | Good |
| Trifluoroacetic Acid (TFA) | 0.1% | Very Poor (Significant Suppression)[4][5][6] | Excellent |
Visualizations
Caption: A generalized experimental workflow for the analysis of this compound.
Caption: The mechanism of ion suppression in the electrospray ionization (ESI) source.
Caption: A logical workflow for troubleshooting low signal intensity of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 4. halocolumns.com [halocolumns.com]
- 5. researchgate.net [researchgate.net]
- 6. Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to 2-Ethyloctanoic Acid and Isooctanoic Acid in Industrial Applications
An examination of two structurally distinct carboxylic acids reveals a significant disparity in their industrial prevalence and available performance data. While isooctanoic acid, more formally known as 2-ethylhexanoic acid, is a cornerstone of numerous industrial processes, 2-ethyloctanoic acid remains a comparatively obscure compound with limited documented applications or comparative performance data.
This guide clarifies the identities of these two compounds and provides a comprehensive, data-driven overview of isooctanoic acid (2-ethylhexanoic acid) in key industrial sectors. Due to the scarcity of publically available information on this compound, a direct experimental comparison is not feasible. The information presented for isooctanoic acid is intended to serve as a benchmark for researchers and professionals evaluating branched-chain carboxylic acids.
Clarification of Terminology
It is crucial to distinguish between the two acids at the center of this topic. "Isooctanoic acid" is a common industry synonym for 2-ethylhexanoic acid , a branched-chain carboxylic acid with eight carbon atoms (C8).[1][2] In contrast, This compound is a branched-chain carboxylic acid with ten carbon atoms (C10).[1][3] This difference in carbon chain length is fundamental to their physical and chemical properties.
Physical and Chemical Properties
A comparison of the fundamental properties of these acids is the first step in understanding their potential applications. While extensive data is available for 2-ethylhexanoic acid, only basic computed data is available for this compound, reflecting its limited commercial availability.
| Property | This compound | Isooctanoic Acid (2-Ethylhexanoic Acid) |
| CAS Number | 25234-25-7[1] | 149-57-5[4] |
| Molecular Formula | C10H20O2[1] | C8H16O2[4] |
| Molecular Weight | 172.26 g/mol [3] | 144.21 g/mol [4] |
| Boiling Point | 262.98°C (estimate)[5] | 226 - 229°C[6] |
| Melting Point | Not available | Approx. -29°C[6] |
| Density @ 20°C | 0.9047 g/cm³ (estimate)[5] | 0.91 g/cm³[6] |
| Solubility in Water | Sparingly soluble (predicted) | Practically insoluble[7] |
| Solubility in Organic Solvents | Soluble (predicted) | Miscible[8] |
Industrial Synthesis Overview
The manufacturing processes for these acids are key to their cost and availability. The synthesis of 2-ethylhexanoic acid is a well-established, high-volume industrial process.
Synthesis of Isooctanoic Acid (2-Ethylhexanoic Acid)
The primary industrial route to 2-ethylhexanoic acid starts from propylene (B89431).[4] The process involves the hydroformylation of propylene to produce butyraldehyde. This is followed by an aldol (B89426) condensation to form 2-ethylhexenal, which is then hydrogenated to 2-ethylhexanal (B89479). The final step is the oxidation of 2-ethylhexanal to yield 2-ethylhexanoic acid.[4][7]
Synthesis of this compound
Specific industrial synthesis routes for this compound are not well-documented in publicly available literature, which is consistent with its status as a rare chemical. A plausible, though not confirmed, laboratory-scale synthesis could involve a similar multi-step process starting from hexanal, analogous to the synthesis of 2-ethylhexanoic acid from butyraldehyde.
Performance in Industrial Applications
The utility of branched carboxylic acids like isooctanoic acid stems from the properties of their derivatives, primarily metal salts and esters. The branched structure enhances solubility in nonpolar media and provides steric hindrance that can be beneficial in various formulations.[4]
Paint Driers
Metal salts of isooctanoic acid (2-ethylhexanoic acid) are widely used as driers in oil-based paints and coatings.[9][10] These metal carboxylates, often referred to as "octoates," act as catalysts for the oxidative cross-linking of drying oils, which hardens the paint film.[11] Cobalt, manganese, zirconium, and calcium are among the metals commonly used.[11] The branched structure of the acid ensures that these metal soaps remain soluble in the non-polar paint binder.[10]
Experimental Protocol: Evaluation of Drying Time
A standard method to evaluate the performance of a drier is to measure the drying time of a paint formulation according to ASTM D1640.
-
Preparation of Paint Formulation: An alkyd resin-based paint is prepared without any drier.
-
Addition of Drier: The metal salt of isooctanoic acid (e.g., cobalt 2-ethylhexanoate) is added to the paint base at a specified metal concentration (e.g., 0.05% metal based on resin solids).
-
Film Application: The formulated paint is applied to a standard glass panel at a controlled wet film thickness (e.g., 75 µm).
-
Drying Time Measurement: The panel is placed in a controlled environment (e.g., 23°C and 50% relative humidity). The stages of drying (set-to-touch, tack-free, dry-hard) are periodically tested using a finger or a mechanical drying time recorder.
-
Comparison: The drying times are compared to a control paint without a drier and to paints with alternative driers.
Synthetic Lubricants and Greases
Esters derived from 2-ethylhexanoic acid, particularly polyol esters, are used as base oils in high-performance synthetic lubricants.[9] These esters exhibit excellent thermal and oxidative stability, a low pour point, and good lubricity. The branched structure of the 2-ethylhexyl group hinders crystallization, which contributes to the low-temperature fluidity of the lubricant. These lubricants are used in demanding applications such as jet engines, automotive engines, and refrigeration compressors.
Performance Data: Comparison of Carboxylic Acid-Based Lubricants
While direct comparative data for this compound is unavailable, studies on other carboxylic acids demonstrate the impact of structure on lubricant performance. For instance, research has shown that esters of branched-chain acids generally provide better thermal stability and lower pour points compared to their linear counterparts.
| Lubricant Base Oil | Viscosity Index (VI) | Pour Point (°C) | Oxidative Stability |
| Polyol Ester of 2-Ethylhexanoic Acid | High (typically >130) | Low (typically <-40) | Excellent |
| Polyol Ester of n-Octanoic Acid | Moderate | Higher than branched | Good |
| Mineral Oil (Group III) | High (typically >120) | Moderate (-15 to -25) | Good |
Note: This is a representative table based on general knowledge of lubricant chemistry. Actual values depend on the specific polyol and manufacturing process.
Plasticizers and PVC Stabilizers
Esters of 2-ethylhexanoic acid are used as plasticizers for polymers like PVC to increase their flexibility.[6] Additionally, metal salts of 2-ethylhexanoic acid, such as those of barium, cadmium, and zinc, act as heat stabilizers for PVC, preventing its thermal degradation during processing.[8]
Corrosion Inhibitors
2-Ethylhexanoic acid is also utilized as a corrosion inhibitor, particularly in automotive coolants (antifreeze).[12] It forms a protective layer on metal surfaces within the cooling system, preventing corrosion.[12] Its effectiveness at high temperatures and compatibility with various materials make it a valuable component in modern long-life coolant formulations.[12]
Conclusion
The comparison between this compound and isooctanoic acid (2-ethylhexanoic acid) is largely a comparison between a rare chemical with scant application data and a versatile, high-volume industrial chemical. 2-Ethylhexanoic acid, through its metal salts and esters, is integral to numerous industries, including coatings, lubricants, and polymers. Its performance characteristics are well-documented and supported by decades of industrial use.
For researchers and drug development professionals, while this compound might be available for niche synthetic applications, its lack of industrial-scale production and performance data makes it an unlikely substitute for 2-ethylhexanoic acid in established applications. Future research into the properties of branched C10 acids like this compound could reveal unique advantages in specific areas, but for now, 2-ethylhexanoic acid remains the industry standard in the applications discussed.
References
- 1. This compound [webbook.nist.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C10H20O2 | CID 91342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Ethylhexanoic acid - Wikipedia [en.wikipedia.org]
- 5. Octanoic acid, 2-ethyl- [chembk.com]
- 6. basf-petronas.com.my [basf-petronas.com.my]
- 7. cdn.intratec.us [cdn.intratec.us]
- 8. isatis.net [isatis.net]
- 9. products.basf.com [products.basf.com]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Paint Driers in Alkyd and Oil Paint Films: A Comprehensive Guide for Artists – Painting Best Practices [paintingbestpractices.com]
- 12. bisleyinternational.com [bisleyinternational.com]
A Comparative Analysis of 2-Ethyloctanoic Acid and Naphthenic Acid as Metal Extractants
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and applications of 2-Ethyloctanoic acid and naphthenic acid in metal extraction.
In the realm of hydrometallurgy and chemical separation, the selection of an appropriate extractant is paramount for achieving efficient and selective metal recovery. Among the various classes of extractants, carboxylic acids have long been employed due to their ability to form stable complexes with a wide range of metal ions. This guide provides a detailed comparative analysis of two such carboxylic acid-based extractants: this compound, a branched-chain aliphatic carboxylic acid, and naphthenic acid, a complex mixture of cycloaliphatic carboxylic acids. This comparison aims to equip researchers and professionals with the necessary data and methodologies to make informed decisions for their specific metal extraction applications.
Performance Comparison
The extraction efficiency of a metal extractant is influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant, the nature of the diluent, and the temperature. The following tables summarize the available quantitative data for the extraction of key metals using this compound and naphthenic acid. It is important to note that the data presented is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Comparison of Metal Extraction Efficiency (%E)
| Metal Ion | This compound (%E) | Naphthenic Acid (%E) | Experimental Conditions |
| Copper (Cu²⁺) | Data not available | ~99% | pH 6.0, Kerosene as diluent[1][2] |
| Zinc (Zn²⁺) | Data not available | >90% | pH 4.5, D2EHPA as co-extractant[3][4] |
| Nickel (Ni²⁺) | Data not available | Variable | pH dependent, often used with other extractants[5][6] |
Table 2: Distribution Coefficients (D) for Metal Extraction
| Metal Ion | This compound (D) | Naphthenic Acid (D) | Experimental Conditions |
| Copper (Cu²⁺) | Data not available | High | pH dependent[2] |
| Zinc (Zn²⁺) | Data not available | High | pH dependent[4] |
| Nickel (Ni²⁺) | Data not available | Moderate | pH dependent[5] |
Note: The lack of extensive quantitative data for this compound as a standalone metal extractant in the reviewed literature is a significant finding of this analysis. It is often utilized in synergistic extraction systems or as a modifier.
Experimental Protocols
The following section outlines a general experimental protocol for evaluating the performance of carboxylic acid-based metal extractants. This protocol can be adapted for specific research needs.
General Solvent Extraction Procedure
-
Preparation of Aqueous Phase: A stock solution of the metal salt (e.g., sulfate (B86663) or chloride) of known concentration is prepared in deionized water. The pH of the aqueous solution is adjusted to the desired value using a suitable acid (e.g., H₂SO₄) or base (e.g., NaOH).
-
Preparation of Organic Phase: The extractant (this compound or naphthenic acid) is dissolved in a suitable organic diluent (e.g., kerosene, toluene, or heptane) to the desired concentration.
-
Extraction: Equal volumes of the aqueous and organic phases are added to a separatory funnel. The funnel is then shaken vigorously for a predetermined time (e.g., 10-30 minutes) to ensure thorough mixing and allow the system to reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Analysis: The aqueous phase is carefully collected, and the concentration of the metal ion remaining is determined using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Calculation of Extraction Efficiency and Distribution Coefficient:
-
The percentage extraction (%E) is calculated using the formula: %E = [ (C₀ - Cₑ) / C₀ ] * 100 where C₀ is the initial concentration of the metal in the aqueous phase and Cₑ is the equilibrium concentration of the metal in the aqueous phase.
-
The distribution coefficient (D) is calculated as: D = [M]org / [M]aq where [M]org is the concentration of the metal in the organic phase at equilibrium and [M]aq is the concentration of the metal in the aqueous phase at equilibrium. [M]org can be calculated by mass balance: [M]org = (C₀ - Cₑ) * (Vaq / Vorg), where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.
-
Mechanism of Extraction and Visualization
The extraction of metal ions by carboxylic acids is a cation exchange process. The carboxylic acid (RCOOH) in the organic phase exchanges its proton for a metal ion (Mⁿ⁺) from the aqueous phase to form a neutral metal-carboxylate complex that is soluble in the organic phase. The general mechanism can be represented as follows:
Mⁿ⁺(aq) + nRCOOH(org) ⇌ MRn(org) + nH⁺(aq)
The equilibrium of this reaction is highly dependent on the pH of theaqueous solution. A higher pH favors the forward reaction and thus enhances the extraction of the metal ion into the organic phase.
Experimental Workflow
Caption: A generalized workflow for a metal solvent extraction experiment.
Metal Chelation Mechanism
Caption: The cation exchange mechanism in metal extraction by carboxylic acids.
Concluding Remarks
This comparative guide highlights the current understanding of this compound and naphthenic acid as metal extractants. Naphthenic acid is a well-established, albeit complex, extractant for a variety of metals, with its performance being highly pH-dependent. In contrast, the role of this compound as a primary extractant is less documented in publicly available literature, where it more commonly appears as a component in synergistic extraction systems.
The provided experimental protocol offers a standardized approach for researchers to conduct their own comparative studies and generate quantitative data for these and other extractants under specific conditions. The visualized workflows and mechanisms offer a clear conceptual understanding of the processes involved. For professionals in drug development, where the removal of metal catalysts or impurities is crucial, understanding the fundamental principles of metal extraction with these carboxylic acids can inform the design of effective purification strategies. Further research is warranted to generate more comprehensive and directly comparable quantitative data on the performance of this compound as a standalone extractant for a wider range of metals.
References
A Comparative Performance Guide: 2-Ethyloctanoic Acid vs. 2-Ethylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance, properties, and applications of 2-Ethyloctanoic acid and 2-Ethylhexanoic acid. The information is intended for researchers, scientists, and professionals in drug development and other industrial sectors where these branched-chain carboxylic acids are utilized. While direct comparative studies are limited, this guide consolidates available data to facilitate an informed assessment of their respective attributes.
Physical and Chemical Properties
A fundamental comparison begins with the intrinsic physical and chemical properties of each molecule. These properties influence their behavior in various applications, from solubility in different media to their performance as corrosion inhibitors or chemical intermediates.
| Property | This compound | 2-Ethylhexanoic Acid |
| Molecular Formula | C10H20O2 | C8H16O2 |
| Molecular Weight | 172.26 g/mol [1] | 144.21 g/mol [2] |
| CAS Number | 25234-25-7[1] | 149-57-5[2] |
| Appearance | - | Colorless to light yellow liquid[2] |
| Odor | - | Mild odor[2] |
| Boiling Point | - | 228.1 °C |
| Melting Point | - | -59 °C |
| Solubility in Water | - | Slightly soluble[2] |
| logP (Predicted) | 3.7[3] | 2.6[2] |
Performance in Key Applications
Both this compound and 2-Ethylhexanoic acid are utilized in a range of industrial applications, primarily leveraging their carboxylic acid functionality. Their performance in these applications is a critical factor for selection.
Corrosion Inhibition
2-Ethylhexanoic acid is a well-established corrosion inhibitor, particularly in automotive coolants.[2][4] It functions by forming a protective, passive layer on metal surfaces, shielding them from corrosive elements, especially at elevated temperatures.[4] This protective mechanism is effective for various metals, including steel, cast iron, and aluminum.[5] Studies have shown that the combination of benzoic acid and 2-ethylhexanoic acid provides robust protection against corrosion for multiple metal surfaces.[5] The mechanism of action for organic corrosion inhibitors like 2-EHA involves the adsorption of the inhibitor molecules onto the metal-electrolyte interface, which can be either a physical or chemical process, thereby blocking both anodic and cathodic reactions.[6]
Information on the specific performance of this compound as a corrosion inhibitor is less prevalent in the available literature. However, based on the general principles of corrosion inhibition by carboxylic acids, it is anticipated to exhibit similar protective properties. The longer carbon chain of this compound might influence its solubility and the packing density of the protective film on the metal surface, which could theoretically affect its performance, but direct comparative data is not available.
Metal Salts and Derivatives
Both acids are crucial precursors in the synthesis of metal carboxylates, which have widespread applications. Metal salts of 2-Ethylhexanoic acid, such as those of cobalt, manganese, and zinc, are used as driers in paints and coatings, catalysts in polymerization reactions, and stabilizers for PVC.[2] The synthesis of these metal salts typically involves the reaction of the carboxylic acid with a metal oxide, hydroxide (B78521), or salt.[7][8]
While specific studies on the synthesis and properties of a wide range of metal 2-ethyloctanoates are not as readily available, the general principles of their formation would be analogous to those of 2-ethylhexanoates. The longer alkyl chain of this compound would likely impart greater lipophilicity to its metal salts, potentially enhancing their solubility in nonpolar organic solvents. This could be advantageous in applications requiring high solubility in such media.
Lubricants and Plasticizers
Esters derived from 2-Ethylhexanoic acid are employed as plasticizers and in the formulation of synthetic lubricants.[2] The market for C8-C10 fatty acids, which includes these compounds, is driven by their use in the production of lubricants and surfactants.[9][10]
Toxicological Profile
For drug development professionals and those concerned with environmental and health impacts, the toxicological profiles of these acids are of paramount importance.
2-Ethylhexanoic acid (2-EHA) has been the subject of numerous toxicological studies. It is classified as a reproductive toxin and is known to be a teratogen, with the potential to cause harm to the unborn child.[11]
The safety and hazards of This compound are also documented, with classifications for skin irritation, serious eye damage, and potential respiratory irritation.[1] A comprehensive comparative toxicological assessment would require dedicated studies.
Experimental Protocols
Detailed methodologies are essential for the objective evaluation of performance. Below are summaries of standard experimental protocols relevant to the applications of these acids.
Evaluation of Corrosion Inhibitor Performance
Objective: To determine the effectiveness of a carboxylic acid in preventing the corrosion of a specific metal in a given environment.
Methodology: Potentiodynamic Polarization
-
Test Specimen Preparation: A sample of the metal to be tested (e.g., zinc, steel) is cleaned and polished to a mirror finish.[12]
-
Electrolyte Preparation: A corrosive medium, such as a saline solution or a coolant base, is prepared. The inhibitor (this compound or 2-Ethylhexanoic acid) is added at a specified concentration.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the test specimen as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).
-
Measurement: The open-circuit potential is allowed to stabilize. A potentiodynamic scan is then performed, sweeping the potential from a cathodic to an anodic value relative to the corrosion potential.
-
Data Analysis: The resulting polarization curve is analyzed to determine the corrosion current density (icorr), which is proportional to the corrosion rate. A lower icorr value in the presence of the inhibitor indicates effective corrosion protection. The inhibition efficiency can be calculated from the corrosion rates with and without the inhibitor.
Synthesis of Metal Carboxylates
Objective: To synthesize a metal salt of this compound or 2-Ethylhexanoic acid.
Example: Synthesis of Zinc 2-Ethylhexanoate
-
Reaction Setup: Zinc oxide (ZnO) is reacted with 2-Ethylhexanoic acid.[7] The stoichiometry of the reactants is a critical parameter.[7]
-
Reaction Conditions: The reaction can be carried out in an aqueous medium where an inorganic zinc salt, 2-ethylhexanoic acid, and an alkali hydroxide are reacted to maintain a pH of 4-9.[8]
-
Product Isolation: The resulting product is dissolved in a water-immiscible organic solvent. The organic phase is then separated from the aqueous phase.[8]
-
Purification: The organic solvent is removed, for example, by distillation, to yield the basic zinc 2-ethylhexanoate.[8] The product can be identified by techniques such as IR spectroscopy.[8]
Metal Extraction from Aqueous Solutions
Objective: To evaluate the efficiency of a carboxylic acid in extracting a metal ion from an acidic aqueous solution.
Methodology: Liquid-Liquid Extraction
-
Phase Preparation: An aqueous solution containing the metal ion of interest at a known concentration and pH is prepared. An organic phase is prepared by dissolving the carboxylic acid (this compound or 2-Ethylhexanoic acid) and a water-insoluble amine in an immiscible organic solvent.[13]
-
Extraction: The aqueous and organic phases are mixed vigorously in a separatory funnel for a predetermined time to allow for the transfer of the metal ion into the organic phase.[13]
-
Phase Separation: The two phases are allowed to separate, and the aqueous phase is drained.
-
Analysis: The concentration of the metal ion remaining in the aqueous phase is determined using a suitable analytical technique (e.g., atomic absorption spectroscopy). The extraction efficiency is calculated based on the initial and final concentrations of the metal ion in the aqueous phase.
-
Metal Recovery: The metal can be recovered from the organic phase by treatment with a concentrated mineral acid, which causes the metal-acid-amine complex to dissociate.[13]
Visualizations
Diagrams illustrating key processes provide a clearer understanding of the underlying mechanisms and workflows.
References
- 1. This compound | C10H20O2 | CID 91342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-ETHYLHEXANOIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. PubChemLite - this compound (C10H20O2) [pubchemlite.lcsb.uni.lu]
- 4. nbinno.com [nbinno.com]
- 5. US5997763A - Corrosion inhibiting antifreeze compositions containing various carboxylic acids - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Zinc 2-Ethylhexanoate|Catalyst & Polymer Additive [benchchem.com]
- 8. HU207089B - Process for producing basic zinc-2-ethylhexanoate or mixtures comprising basic zinc-2-ethylhexanoate from inorganic zinc salts or waste zinc compounds - Google Patents [patents.google.com]
- 9. market.us [market.us]
- 10. verifiedmarketresearch.com [verifiedmarketresearch.com]
- 11. Assessment of the developmental toxicity of 2-ethylhexanoic acid in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US3558288A - Extraction of metal ions from acidic aqueous solution using an amine and a carboxylic acid - Google Patents [patents.google.com]
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-Ethyloctanoic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of 2-Ethyloctanoic acid.
The accurate quantification of this compound, a branched-chain carboxylic acid, is critical in various fields, from pharmaceutical development to food science. The choice of analytical methodology is paramount for achieving reliable and reproducible results. This guide provides a comprehensive cross-validation of two commonly employed techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). We present a detailed comparison of their experimental protocols, performance characteristics, and a summary of quantitative data to aid in the selection of the most appropriate method for your research needs.
Method Performance Comparison
The selection between HPLC and GC-MS for the analysis of this compound depends on several factors, including required sensitivity, sample matrix complexity, and throughput. While HPLC offers a straightforward approach for direct analysis, GC-MS typically requires a derivatization step to enhance the volatility of the analyte, which in turn can significantly improve sensitivity and selectivity.
The following table summarizes key validation parameters for both techniques, compiled from various studies on this compound and structurally similar short-chain fatty acids. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Performance Characteristic | HPLC-UV | GC-MS |
| Linearity (R²) | >0.999[1] | >0.994[2] |
| Limit of Detection (LOD) | 0.5 - 11 µg/mL[3] | 0.03 - 0.6 µg/mL[2] |
| Limit of Quantitation (LOQ) | 1.4 - 40 µg/mL[1] | 0.12 - 1.4 µg/L[2] |
| Accuracy (Recovery) | 76.3% - 99.2%[1] | 88.2% - 107.2%[2] |
| Precision (RSD) | <5.3%[1] | <14.1%[2] |
| Sample Preparation | Simple dilution and filtration | Extraction and derivatization required |
| Analysis Time | Typically shorter per sample | Can be longer due to derivatization |
| Selectivity | Good, but potential for interference | Excellent, with mass spectral confirmation |
| Sensitivity | Moderate | High |
Experimental Workflows
The analytical workflows for HPLC and GC-MS analysis of this compound differ significantly, primarily in the sample preparation stage.
Cross-Validation Logical Flow
A cross-validation study aims to demonstrate that two different analytical methods provide comparable results for the same analyte in the same sample. This involves analyzing a set of samples by both HPLC and GC-MS and statistically comparing the quantitative results.
References
A Comparative Guide to Isotope Dilution Mass Spectrometry for Accurate 2-Ethyloctanoic Acid Quantification
The precise and accurate quantification of 2-Ethyloctanoic acid (2-EHA), a branched-chain fatty acid, is crucial in various fields, including drug development, toxicology, and food science, due to its potential as a teratogenic compound and its role as a metabolite. Isotope Dilution Mass Spectrometry (IDMS) has emerged as a reference measurement procedure for achieving the highest metrological quality in organic analysis. This guide provides an objective comparison of IDMS with other analytical techniques for 2-EHA quantification, supported by experimental data and detailed methodologies, to assist researchers in selecting the most appropriate method for their applications.
The core principle of IDMS involves spiking a sample with a known amount of an isotopically labeled version of the analyte (e.g., 2-ethylhexanoic-d15-acid). This isotopically labeled internal standard behaves almost identically to the native analyte during sample preparation and analysis, effectively compensating for matrix effects and procedural losses. This approach, particularly when coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provides superior accuracy and precision compared to conventional methods that use non-isotopic internal standards.
Comparison of Analytical Method Performance
The choice of an analytical method for 2-EHA quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and available instrumentation. IDMS, particularly with GC-MS, offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex biological matrices. Other methods like Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) present alternatives with specific advantages and limitations.
| Validation Parameter | IDMS (GC-MS) | GC-MS (Conventional IS) | LC-MS/MS | GC-FID |
| Linearity Range | 20 - 1,000 µg/L | 0.1 - 100 µg/mL | ~0.005 - 1 mM | 1 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.997 | > 0.99 | > 0.998 | > 0.99 |
| Limit of Detection (LOD) | 20 µg/kg (Food) | 0.01 - 0.05 µg/mL | ~0.001 mM | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.03 mmol/mol creatinine (B1669602) (Urine) | 0.05 - 0.2 µg/mL | Low µM range | 0.5 - 2.0 µg/mL |
| Accuracy (Recovery %) | ~118% (Food) | 90 - 110% | 92% - 120% | 85 - 115% |
| Precision (RSD %) | < 8.9% | < 10% | < 10% | < 15% |
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. Below are protocols for the quantification of 2-EHA using IDMS with GC-MS and an alternative LC-MS/MS method.
This protocol involves liquid-liquid extraction, derivatization to a volatile ester, and subsequent analysis by GC-MS. Using an isotopically labeled internal standard like 2-ethylhexanoic-d15-acid is fundamental to the IDMS approach.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., baby food, fruit juice), add a known quantity of the isotopically labeled internal standard (e.g., 2-ethylhexanoic-d15-acid).
-
Acidify the sample using HCl to protonate the carboxylic acid.
-
Perform extraction with an organic solvent such as acetonitrile (B52724).
-
Implement clean-up steps through liquid-liquid partitioning at different pH values to remove interferences.
-
Evaporate the final organic extract to dryness under a gentle stream of nitrogen.
2. Derivatization (Silylation)
-
To the dried residue, add 50 μL of dichloromethane (B109758) and 40 μL of a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Heat the mixture at 70°C for 2 hours to convert 2-EHA to its more volatile trimethylsilyl (B98337) (TMS) ester.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
3. GC-MS Analysis
-
GC Column: Use a non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Injection: 1 µL, splitless mode.
-
Oven Program: Start at 70°C (hold for 2 min), ramp at 3 K/min to 200°C, then ramp at 20 K/min to 320°C (hold for 10 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detection: Use electron ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode to monitor characteristic ions of the analyte and the isotopically labeled internal standard for accurate quantification.
This method offers an alternative that may not require derivatization, simplifying sample preparation.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of a plasma sample, add 10 µL of the isotopically labeled internal standard solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to an LC vial for analysis.
2. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 30% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, hold, and then return to initial conditions for column re-equilibration.
-
MS/MS Detection: Use electrospray ionization (ESI) in negative ion mode. Employ Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both the native 2-EHA and its labeled internal standard, ensuring high selectivity and sensitivity.
Mandatory Visualizations
Diagrams created using the DOT language provide clear visual representations of complex workflows.
Caption: General workflow for Isotope Dilution Mass Spectrometry.
Caption: ID-GC-MS workflow for this compound analysis.
A Comparative Guide to the Separation of 2-Ethyloctanoic Acid from C10 Fatty Acid Isomers
For researchers, scientists, and professionals in drug development, the purification of specific fatty acid isomers is a critical step in ensuring product quality, efficacy, and safety. This guide provides an objective comparison of various methods for the separation of 2-ethyloctanoic acid, a branched-chain C10 fatty acid, from its other C10 isomers, primarily the linear n-decanoic acid (capric acid). The comparison is supported by experimental data and detailed methodologies for key techniques.
Introduction to the Challenge
This compound and its isomers, such as n-decanoic acid, share the same molecular formula (C10H20O2) but differ in their structural arrangement. This isomeric similarity presents a significant challenge for separation. The choice of an appropriate separation technique depends on the desired purity, required scale of operation, economic feasibility, and the nature of the starting mixture. This guide explores three primary separation methodologies: Fractional Distillation, Preparative High-Performance Liquid Chromatography (HPLC), and Extractive Crystallization.
Comparison of Separation Techniques
The performance of each separation technique is summarized in the table below, providing a clear comparison of their effectiveness for isolating this compound.
| Parameter | Fractional Distillation | Preparative HPLC | Extractive Crystallization |
| Principle of Separation | Difference in boiling points | Differential partitioning between mobile and stationary phases | Differences in solubility and molecular shape in a selected solvent |
| Purity Achievable | >99%[1] | >98%[2] | 95-99%[3] |
| Throughput | High (Industrial Scale)[4] | Low to Medium (Lab to Pilot Scale)[5] | Medium to High |
| Primary Advantage | Cost-effective for large scale | High resolution and adaptability | High selectivity for isomers with different shapes |
| Primary Disadvantage | Energy-intensive | High solvent consumption and cost | Requires specific solvent selection and optimization |
| Ideal Application | Bulk purification of this compound | High-purity isolation for research and analytical standards | Separation of branched from linear isomers in mixtures |
Detailed Experimental Protocols
Fractional Distillation
Fractional distillation is a robust and widely used industrial method for separating fatty acids based on their chain length and boiling points.[4] Given the significant difference in boiling points between this compound (228.1°C) and n-decanoic acid (268-270°C), this method is highly effective for their separation.[3][6][7]
Experimental Protocol:
-
Feed Preparation: The crude C10 fatty acid mixture is preheated to approximately 150-200°C.[4]
-
Distillation Column: The preheated mixture is fed into a packed distillation column operating under a vacuum of 2-10 mbar to lower the boiling temperatures and prevent thermal degradation.[4] The column is equipped with structured packing to provide a high number of theoretical stages for efficient separation.[1]
-
Fractionation: The column temperature profile is controlled to selectively vaporize the lower-boiling this compound, which rises through the column. The higher-boiling n-decanoic acid and other heavier isomers remain in the liquid phase and move towards the bottom of the column.
-
Condensation and Collection: The vaporized this compound is condensed at the top of the column and collected as the distillate. The liquid fraction, enriched in n-decanoic acid, is collected from the bottom.
-
Purity Analysis: The purity of the collected fractions is determined by Gas Chromatography with Flame Ionization Detection (GC-FID).[8][9]
Fractional Distillation Workflow
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for the isolation and purification of high-purity compounds.[5][10] It is particularly useful for separating isomers with subtle structural differences. A scalable reverse-phase HPLC method has been developed for 2-ethylhexanoic acid (an isomer of this compound), which can be adapted for this separation.[11]
Experimental Protocol:
-
Sample Preparation: The C10 fatty acid isomer mixture is dissolved in a suitable organic solvent, such as acetonitrile.
-
HPLC System: A preparative HPLC system equipped with a high-pressure pump, an autosampler, a column oven, and a fraction collector is used.
-
Chromatographic Column: A reverse-phase column, such as a Newcrom R1 or a C18 column, is employed. For preparative scale, a larger column diameter (e.g., >20 mm) is used.[5]
-
Mobile Phase: A gradient elution is typically used, starting with a higher polarity mobile phase (e.g., water/acetonitrile with a small amount of acid like phosphoric or formic acid) and gradually increasing the organic solvent concentration.[11]
-
Separation and Fraction Collection: The sample is injected onto the column, and the isomers are separated based on their differential retention times. The eluent is monitored by a UV or evaporative light scattering detector (ELSD), and fractions corresponding to the this compound peak are collected.
-
Solvent Removal and Purity Analysis: The solvent from the collected fractions is removed under vacuum. The purity of the isolated this compound is confirmed by analytical HPLC or GC-MS.
Preparative HPLC Workflow
Extractive Crystallization
Extractive crystallization is a separation technique that leverages differences in the solubility and molecular geometry of isomers in a specific solvent at controlled temperatures.[3] This method is particularly well-suited for separating branched-chain fatty acids from their linear counterparts.
Experimental Protocol:
-
Solvent Selection: A suitable solvent is chosen in which the solubilities of this compound and n-decanoic acid differ significantly at lower temperatures. Methanol is a commonly used solvent for fatty acid crystallization.[12]
-
Dissolution: The C10 fatty acid isomer mixture is dissolved in the selected solvent at an elevated temperature to ensure complete dissolution.
-
Controlled Cooling: The solution is slowly and controllably cooled to a predetermined temperature (e.g., -20°C to 15°C).[12][13] The linear n-decanoic acid, having a more ordered structure, will preferentially crystallize out of the solution.
-
Filtration: The crystallized n-decanoic acid is separated from the mother liquor by filtration.
-
Solvent Removal: The solvent is evaporated from the mother liquor, which is now enriched in this compound.
-
Purity Analysis: The purity of the separated fractions is determined by GC-FID or HPLC.
Extractive Crystallization Workflow
Conclusion
The separation of this compound from its C10 isomers can be effectively achieved through several methods, each with its own advantages and limitations. Fractional distillation stands out as the most economically viable option for large-scale production due to the significant boiling point difference between the branched and linear isomers. For obtaining high-purity standards for research and development, preparative HPLC offers excellent resolution and precision. Extractive crystallization presents a promising alternative that leverages differences in molecular shape, offering high selectivity for separating branched from linear isomers. The optimal choice of method will ultimately be dictated by the specific requirements of the application, including the desired purity, scale of operation, and economic considerations.
References
- 1. Fatty acids fractional and total distillation | CMB SpA [cmb.it]
- 2. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Separation of fatty acids by extractive crystallization" by Sanjay N Wale [digitalcommons.unl.edu]
- 4. technoilogy.it [technoilogy.it]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 11. Separation of 2-Ethylhexanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. ukm.my [ukm.my]
- 13. Process for the separation of alkyl branched fatty acids from a fatty acid mixture | Patent Publication Number 20070276148 | Patexia [patexia.com]
A Comparative Guide to Derivatization Reagents for 2-Ethyloctanoic Acid Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 2-Ethyloctanoic acid, a branched-chain fatty acid, derivatization is a critical step to ensure volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS). The choice of derivatization reagent significantly impacts analytical performance, including reaction efficiency, derivative stability, and sensitivity. This guide provides an objective comparison of common derivatization reagents, supported by experimental data, to facilitate the selection of the most suitable method.
The two primary strategies for derivatizing carboxylic acids like this compound are silylation and alkylation (esterification). Silylation involves the replacement of the active proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group, while esterification, most commonly methylation, converts the carboxylic acid to its corresponding ester.
Comparative Analysis of Derivatization Reagents
The selection of a derivatization reagent is a trade-off between reaction speed, ease of use, derivative stability, and the specific requirements of the analytical method. Silylation is often faster and can be performed under milder conditions, whereas esterification, particularly to form fatty acid methyl esters (FAMEs), can yield more stable derivatives.
| Derivatization Method | Reagent | Typical Reaction Conditions | Derivatization Efficiency/Recovery | Key Advantages | Key Disadvantages |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) | 60°C for 60 minutes | High (>95% for many fatty acids) | Fast reaction, versatile for other functional groups, byproducts are volatile. | Derivatives can be moisture-sensitive, potentially shorter stability. |
| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | 60°C for 60 minutes | High (>95% for many fatty acids) | Most volatile TMS-amide, byproducts elute with the solvent front. | Derivatives can be moisture-sensitive. |
| Esterification | Boron Trifluoride in Methanol (BF3-Methanol, 14%) | 60-70°C for 30 minutes | Good to Excellent (>80% for most fatty acids) | Forms stable Fatty Acid Methyl Esters (FAMEs), well-established method. | Reagent is corrosive and moisture-sensitive, may require a work-up step. |
| Esterification | Methanolic HCl | 80°C for 20 minutes | High (>80% for most fatty acids) | Cost-effective alternative to BF3-Methanol, forms stable FAMEs. | Longer reaction times and higher temperatures may be needed compared to BF3-Methanol. |
| Esterification | Pentafluorobenzyl Bromide (PFBBr) | 60°C for 90 minutes | Recovery: 55.7% to 97.9% for various short-chain fatty acids. | Forms derivatives suitable for electron capture detection (ECD), providing high sensitivity. | Longer reaction time, may require optimization of pH. |
Experimental Protocols
Detailed methodologies for the most common derivatization techniques applicable to this compound are provided below. It is crucial that all samples are thoroughly dried before derivatization, as the reagents are sensitive to moisture.
Protocol 1: Silylation using BSTFA + 1% TMCS
This protocol is suitable for the rapid derivatization of this compound to its trimethylsilyl ester.
Materials:
-
Dried sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., acetonitrile, pyridine)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Place the dried sample into a reaction vial.
-
Add 100 µL of anhydrous solvent to dissolve the sample.
-
Add 50 µL of BSTFA + 1% TMCS. A significant molar excess of the reagent is recommended.
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the vial at 60°C for 60 minutes in a heating block or oven.
-
After cooling to room temperature, the sample is ready for GC-MS analysis. If necessary, the sample can be diluted with an appropriate solvent.
Protocol 2: Esterification to a Fatty Acid Methyl Ester (FAME) using BF3-Methanol
This is a widely used method for the preparation of FAMEs from free fatty acids.
Materials:
-
Dried sample containing this compound
-
14% Boron Trifluoride in Methanol (BF3-Methanol)
-
Hexane (B92381) or Heptane (GC grade)
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (B86663)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge (optional)
Procedure:
-
Place the dried sample into a reaction vial.
-
Add 1 mL of 14% BF3-Methanol to the vial.
-
Cap the vial securely and heat the mixture at 60-70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane (or heptane) and 1 mL of saturated NaCl solution to the vial.
-
Vortex vigorously for 2 minutes to extract the FAMEs into the organic layer.
-
Allow the layers to separate. Centrifugation can aid in phase separation.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 3: Esterification using Pentafluorobenzyl Bromide (PFBBr)
This method is particularly useful when high sensitivity is required, as the resulting pentafluorobenzyl esters are highly responsive to electron capture detectors.
Materials:
-
Dried sample containing this compound
-
Pentafluorobenzyl Bromide (PFBBr) solution in acetone
-
Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7)
-
Hexane (GC grade)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Dissolve the dried sample in an appropriate volume of acetone:water (2:1 v/v) and adjust the pH to 7.
-
Add the PFBBr solution in acetone.
-
Cap the vial tightly and vortex.
-
Heat the vial at 60°C for 90 minutes.
-
After cooling to room temperature, add hexane to extract the PFB-ester derivative.
-
Vortex and allow the phases to separate.
-
Transfer the upper organic layer to a clean vial for GC-MS analysis.
Workflow and Process Visualization
The general workflow for the analysis of this compound, from sample preparation to data acquisition, is illustrated below.
Caption: General workflow for derivatization and analysis of this compound.
Conclusion
The choice of derivatization reagent for the analysis of this compound by GC-MS is dependent on the specific analytical goals.
-
Silylation reagents like BSTFA and MSTFA offer a rapid and versatile option, suitable for high-throughput analysis and for methods that include the analysis of other compound classes.
-
Esterification with BF3-Methanol or methanolic HCl provides robust and stable derivatives, making it a reliable choice for routine quantitative analysis.
-
PFBBr is the reagent of choice when high sensitivity is paramount, especially when using an electron capture detector.
Careful optimization of the reaction conditions and proper sample handling, particularly the exclusion of moisture, are essential for achieving accurate and reproducible results regardless of the chosen method.
The Safer Choice in Catalyst Synthesis: A Comparative Guide to Alternatives for 2-Ethyloctanoic Acid
For researchers, scientists, and drug development professionals, the synthesis of high-performance catalysts is a critical endeavor. The choice of ancillary ligands, such as carboxylic acids, plays a pivotal role in determining the catalyst's activity, selectivity, and stability. For years, 2-ethyloctanoic acid (also known as 2-ethylhexanoic acid) has been a widely used compound in the preparation of metal carboxylate catalysts. However, mounting regulatory pressure due to its classification as a reproductive toxicant has necessitated the search for safer, yet equally effective, alternatives.
This guide provides an objective comparison of alternative compounds to this compound for catalyst synthesis, with a focus on neodecanoic acid, isononanoic acid, and naphthenic acid. We present available performance data, detailed experimental protocols for catalyst synthesis and performance evaluation, and visual diagrams to aid in the selection of the most suitable alternative for your research and development needs.
Key Alternatives to this compound
Several carboxylic acids have emerged as viable alternatives to this compound, each with its own set of properties and potential advantages.
-
Neodecanoic Acid (e.g., Versatic™ Acid 10): A synthetic, highly branched C10 tertiary carboxylic acid. It is the most prominent and well-documented alternative, offering a significantly better safety profile. Its metal salts are used as catalysts in a variety of applications, including paint driers, polyurethane foams, and PVC heat stabilizers.[1][2][3] The branched structure of neodecanoic acid enhances the hydrolytic stability and solubility of its metal salts in non-polar systems.[1]
-
Isononanoic Acid: A branched-chain C9 carboxylic acid. Its metal salts, such as cobalt isononanoate, are also used as paint driers and catalysts.[4] It is considered a safer alternative to this compound.
-
Naphthenic Acids: A complex mixture of cycloaliphatic carboxylic acids derived from petroleum. Metal naphthenates have a long history of use as catalysts, fungicides, and in lubricants.[5][6] However, their complex and variable composition can be a drawback for applications requiring high purity and consistency.
Performance Comparison
Direct, publicly available, side-by-side quantitative comparisons of catalysts synthesized with these alternatives against this compound are limited. However, industry literature and some academic studies provide valuable insights into their relative performance. The primary application for which comparative data is available is in the function of metal carboxylates as driers for alkyd coatings, which catalyze the oxidative cross-linking process.
| Carboxylic Acid Ligand | Metal | Application | Performance Metric | Result | Source |
| Neodecanoic Acid | Cobalt | Alkyd Emulsion Paint Drier | Surface Drying Time | Slightly faster than Cobalt Caprylate | [7] |
| Neodecanoic Acid | Cobalt | Alkyd Paint Drier | Drying Time | No appreciable difference compared to acidic cobalt neodecanoate; better than cobalt naphthenate | [8] |
| Neodecanoic Acid | Manganese | Alkyd Resin Drier | Hard Dry Time | Faster than conventional cobalt driers | |
| Isononanoic Acid | Cobalt | Ink Drier | Drying Effect | Good drying effect, small odor compared to cobalt naphthenate | [4] |
A study on Ziegler-type hydrogenation catalysts found that catalysts prepared from Co(neodecanoate)₂ and Ni(2-ethylhexanoate)₂ both form metal nanoclusters of similar size (around 1 nm mean diameter), suggesting that they produce comparable catalytic species. This implies that for certain applications, the catalytic performance may be very similar.
Experimental Protocols
To provide a framework for objective comparison, the following are detailed methodologies for the synthesis of a cobalt carboxylate catalyst and its subsequent performance evaluation in the oxidative drying of an alkyd resin. These protocols can be adapted to compare this compound with its alternatives.
Protocol 1: Synthesis of Cobalt Carboxylate Catalyst
This protocol is adapted from a known method for preparing cobalt neodecanoate.[8]
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Carboxylic acid (this compound, neodecanoic acid, or other alternative)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Mineral spirits (or other suitable solvent)
Procedure:
-
Saponification of the Carboxylic Acid:
-
In a beaker, dissolve 1.2 moles of the carboxylic acid in 1140 mL of 1 N sodium hydroxide solution.
-
Heat the mixture to 60°C with stirring until the acid is fully dissolved to form the sodium carboxylate solution.
-
Dilute the solution to 1600 mL with distilled water.
-
-
Precipitation of the Cobalt Carboxylate:
-
In a separate beaker, dissolve 0.6 moles of cobalt(II) chloride hexahydrate in 1 liter of warm (50°C) distilled water.
-
Slowly add the cobalt chloride solution to the stirred sodium carboxylate solution. A precipitate of cobalt carboxylate will form.
-
Continue stirring for 1 hour to ensure complete reaction.
-
-
Isolation and Purification:
-
Filter the precipitate using a Buchner funnel.
-
Wash the filter cake thoroughly with distilled water to remove any remaining sodium chloride.
-
Dry the cobalt carboxylate product in a vacuum oven at 80°C until a constant weight is achieved.
-
-
Formulation:
-
Dissolve the dried cobalt carboxylate in a suitable solvent, such as mineral spirits, to achieve the desired metal concentration (e.g., 6% or 12% by weight).
-
Protocol 2: Performance Evaluation of Cobalt Carboxylate Driers in an Alkyd Resin
This protocol outlines a method to compare the drying performance of different cobalt carboxylate catalysts.
Materials:
-
Long oil alkyd resin solution (e.g., 60% solids in mineral spirits)
-
Cobalt carboxylate drier solutions (prepared in Protocol 1)
-
Anti-skinning agent (e.g., methyl ethyl ketoxime)
-
Glass panels for film application
-
Film applicator (e.g., bird applicator)
-
Drying time recorder
Procedure:
-
Paint Formulation:
-
Prepare separate paint formulations for each cobalt carboxylate to be tested.
-
To 100g of the alkyd resin solution, add the cobalt carboxylate drier in an amount to achieve a specific metal concentration based on the resin solids (e.g., 0.05% Co).
-
Add a standard amount of anti-skinning agent (e.g., 0.2% on resin solids).
-
Thoroughly mix each formulation until homogeneous.
-
-
Film Application:
-
Apply a wet film of each paint formulation onto a clean glass panel using a film applicator to ensure a uniform thickness (e.g., 75 µm).
-
-
Drying Time Measurement:
-
Immediately place the coated panels on a drying time recorder.
-
Operate the recorder according to the manufacturer's instructions at a constant temperature (e.g., 23°C) and relative humidity (e.g., 50%).
-
The recorder will track the different stages of drying:
-
Set-to-touch time: The point at which the film is no longer fluid.
-
Tack-free time: The point at which the film does not feel sticky.
-
Dry-hard time: The point at which the film is thoroughly cured and resistant to indentation.
-
-
-
Data Analysis:
-
Record the time taken to reach each drying stage for the different catalyst formulations.
-
Compare the drying times to evaluate the relative performance of the alternative carboxylic acid-based driers against the this compound-based drier.
-
Visualizing the Selection Process and Catalytic Cycle
To aid in the decision-making process and to visualize the catalytic cycle, the following diagrams are provided.
References
- 1. Versatic Acid 10 2 EHA Alternative | Hexion [hexion.com]
- 2. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.nl]
- 3. businesswire.com [businesswire.com]
- 4. Paint Drier - Shanghai Taoyuan Cobalt Co., Ltd. [tygychem.com]
- 5. jpoll.ut.ac.ir [jpoll.ut.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. paint.org [paint.org]
- 8. US3723152A - Drying oil compositions cobalt drier compositions therefor and process of making same - Google Patents [patents.google.com]
The Winding Road of an Eight-Carbon Chain: How Structural Isomers of Octanoic Acid Dictate Their Physicochemical and Biological Fates
A comprehensive comparison of n-octanoic acid and its branched-chain isomers reveals that subtle shifts in molecular architecture can dramatically alter their physical, chemical, and biological properties. These differences hold significant implications for researchers, scientists, and drug development professionals, influencing everything from a compound's solubility and acidity to its metabolic pathway and interaction with biological targets.
Straight-chain n-octanoic acid, a medium-chain fatty acid found in sources like coconut oil and milk, serves as a fundamental reference point. However, the introduction of branching along its eight-carbon backbone gives rise to a diverse family of structural isomers, each with a unique profile. This guide delves into a comparative analysis of these isomers, presenting key experimental data and outlining the methodologies used to obtain them.
Physicochemical Properties: A Tale of Two Structures
The arrangement of carbon atoms in octanoic acid isomers significantly impacts their fundamental physicochemical properties. Branching disrupts the regular packing of molecules that is possible with the linear structure of n-octanoic acid, leading to notable differences in melting and boiling points. Generally, branched isomers exhibit lower melting and boiling points compared to their straight-chain counterpart.
Key Physicochemical Data of Octanoic Acid Isomers
| Isomer | Structure | Melting Point (°C) | Boiling Point (°C) | Water Solubility (g/L) | logP | pKa |
| n-Octanoic acid | CH₃(CH₂)₆COOH | 16 - 16.5 | 237 | 0.68 (at 20°C) | 3.05 | 4.89 |
| 2-Ethylhexanoic acid | CH₃(CH₂)₃CH(C₂H₅)COOH | -59 | 228 | 1.4 (at 25°C) | 2.64 | 4.90 |
| 2-Propylpentanoic acid (Valproic acid) | (CH₃CH₂CH₂)₂CHCOOH | 120 | 221 | 2 (slightly soluble) | 1.59 (at 22.1°C, pH 5) | 4.6 |
| 2-Methylheptanoic acid | CH₃(CH₂)₄CH(CH₃)COOH | 15 | 140 (at 30 mmHg) | Slightly soluble | 2.579 (estimated) | 5.15 (predicted) |
| 6-Methylheptanoic acid | (CH₃)₂CH(CH₂)₄COOH | 0 | 126-127 (at 14 Torr) | Slightly miscible | 2.72 | 4.78 (predicted) |
Note: Data is compiled from various sources and experimental conditions may vary. Predicted values are indicated where experimental data was not available.
The acidity of these compounds, represented by their pKa values, shows less dramatic but still significant variation. The position and size of the branched alkyl groups can influence the electron density around the carboxylic acid group, thereby affecting its dissociation. Similarly, the octanol-water partition coefficient (logP), a measure of lipophilicity, is altered by branching, which can impact a molecule's ability to cross biological membranes.
Biological Properties: From Metabolism to Therapeutic Action
The structural differences among octanoic acid isomers extend into the biological realm, dictating how they are metabolized and what effects they exert on living organisms.
Metabolic Pathways
The metabolism of n-octanoic acid primarily occurs in the liver and other tissues through β-oxidation, where two-carbon units are sequentially cleaved. This process is a key energy-producing pathway.
In contrast, the metabolism of branched-chain isomers can be more complex. For example, 2-ethylhexanoic acid also undergoes β-oxidation, but its metabolism can lead to the formation of different metabolites compared to n-octanoic acid.
Below is a simplified representation of the initial steps in the metabolic pathways.
Figure 1: Initial activation step in the metabolism of n-octanoic acid and 2-ethylhexanoic acid.
Biological Activity and Receptor Binding
The structural variations among isomers can lead to differential binding affinities for various receptors and enzymes, resulting in a wide spectrum of biological effects.
Experimental Protocols
To ensure the reproducibility and reliability of the presented data, it is crucial to understand the methodologies employed in their determination.
Determination of pKa by Potentiometric Titration
The pKa values of the carboxylic acids are typically determined by potentiometric titration.
Safety Operating Guide
Proper Disposal of 2-Ethyloctanoic Acid: A Guide for Laboratory Professionals
For immediate safety and handling, always consult the Safety Data Sheet (SDS) for 2-Ethyloctanoic acid before proceeding with any disposal protocol. This document provides comprehensive information on hazards, personal protective equipment (PPE), and emergency procedures.
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this chemical, ensuring compliance with regulations and minimizing risk for researchers, scientists, and drug development professionals.
Immediate Safety and Spill Management
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Eye Protection: Safety goggles or a face shield to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat to protect against incidental skin contact.
-
Respiratory Protection: Use in a well-ventilated area. If inhalation risk is high, a respirator may be necessary.
Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1] The contaminated absorbent material should then be collected and placed into a suitable, sealed container for disposal as hazardous waste.[1] Do not use combustible absorbents like sawdust.[2]
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on the quantity and concentration of the waste, as well as local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Small Quantities (e.g., <100 mL of a dilute solution <5%)
For small quantities of dilute this compound, neutralization followed by drain disposal may be an option, if permitted by local regulations .
-
Dilution: Slowly add the acidic solution to a large volume of cold water. A ratio of at least 1:10 (acid solution to water) is recommended.[3]
-
Neutralization: While stirring, slowly add a weak base, such as a saturated solution of sodium bicarbonate, to the diluted solution.[3] Monitor the pH of the solution using pH paper or a pH meter.[3]
-
Drain Disposal: Once the pH is within the neutral range specified by your local wastewater authority (typically between 6.0 and 8.0), the solution may be poured down the sanitary sewer drain with a copious amount of running water (at least a 100-fold excess of water).[3]
Large Quantities or Concentrated Waste
Large volumes or concentrated solutions of this compound must be disposed of as hazardous waste.
-
Waste Collection: Collect the this compound waste in a designated, properly labeled, and compatible waste container. High-density polyethylene (B3416737) (HDPE) is a suitable material.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong bases, oxidizing agents, and reactive metals.
-
Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste.
Quantitative Disposal Parameters
The following table summarizes general quantitative parameters for the disposal of acidic waste. Note: These are general guidelines, and the specific limits for this compound may vary depending on local regulations.
| Parameter | Guideline Value | Rationale |
| pH for Drain Disposal | 6.0 - 8.0 | To prevent corrosion of plumbing and to protect aquatic life.[3] |
| Concentration for Drain Disposal | <5% solution | To ensure that the quantity of chemical entering the wastewater system is minimal. |
| Dilution Ratio (Acid to Water) | 1:10 or greater | To dissipate heat generated during neutralization and to lower the concentration.[3] |
| Water Flush Volume | 100-fold excess | To further dilute the neutralized solution in the drainage system.[3] |
Experimental Protocols for Toxicity Assessment
Understanding the potential environmental impact of this compound is crucial for its proper management. The following are summaries of methodologies used in key toxicological studies.
Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD Test Guideline 422)
This study provides information on the potential health hazards of this compound, including its effects on reproduction and development.[4][5][6]
Methodology:
-
Test Animals: The study is typically conducted using rats.[4]
-
Administration: The test substance is administered orally to the animals daily.[6]
-
Dosage: Several groups of male and female rats are given graduated doses of the substance. A control group receives a placebo.[6]
-
Exposure Duration: Males are dosed for a minimum of four weeks, while females are dosed for approximately 54 days, including during mating, gestation, and lactation.[4]
-
Observations: Daily observations are made for clinical signs of toxicity. Body weight, food and water consumption, and reproductive performance (mating, fertility, gestation length, litter size) are monitored.[6]
-
Necropsy and Histopathology: At the end of the study, the animals are euthanized, and a gross necropsy is performed. Tissues and organs are examined microscopically for any abnormalities.[6]
Aquatic Toxicity Testing (LC50/EC50)
Aquatic toxicity tests determine the concentration of a substance that is lethal to a certain percentage of a test population of aquatic organisms.[7][8][9]
General Methodology:
-
Test Organisms: Standardized species of fish (e.g., rainbow trout), invertebrates (e.g., Daphnia magna), and algae are used.[9]
-
Test Conditions: The organisms are exposed to a range of concentrations of the test substance in a controlled laboratory setting.[7]
-
Exposure Duration: Acute toxicity tests are typically conducted over a short period, such as 96 hours for fish and 48 hours for Daphnia.[9]
-
Endpoint: The LC50 (Lethal Concentration 50%) is the concentration of the substance that is lethal to 50% of the test fish population.[8] The EC50 (Effective Concentration 50%) is the concentration that causes a specific effect (e.g., immobilization) in 50% of the invertebrate population.[9]
-
Data Analysis: The results are statistically analyzed to determine the LC50 or EC50 value.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal decision workflow for this compound.
References
- 1. ecetoc.org [ecetoc.org]
- 2. ICSC 0477 - 2-ETHYLHEXANOIC ACID [chemicalsafety.ilo.org]
- 3. benchchem.com [benchchem.com]
- 4. books.google.cn [books.google.cn]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. oecd.org [oecd.org]
- 7. LC50 calculations help predict toxicity - Responsible Seafood Advocate [globalseafood.org]
- 8. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 9. chemsafetypro.com [chemsafetypro.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Ethyloctanoic Acid
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals.
Handling 2-Ethyloctanoic acid in a laboratory setting requires stringent adherence to safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure the well-being of all personnel.
Immediate Safety and Hazard Information
This compound is a combustible liquid that can cause serious eye damage and skin irritation.[1][2][3] It is also suspected of damaging fertility or the unborn child.[1][4][5] Inhalation of vapors may cause respiratory irritation.[2][3][6] Therefore, it is imperative to use this chemical in a well-ventilated area and to wear appropriate personal protective equipment.[1][7]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. Selections should be based on a thorough risk assessment of the specific laboratory procedures being performed.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[8] Always inspect gloves for signs of degradation or punctures before use. | Provides a barrier against skin contact, as this compound is harmful if absorbed through the skin.[1][5] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles should be worn at all times.[1][3] A face shield should be worn over the goggles, particularly when there is a risk of splashing.[8][9] | Protects against splashes that can cause serious eye damage.[1][2] |
| Respiratory Protection | Vapor Respirator | A NIOSH/MSHA-approved air-purifying respirator with organic vapor cartridges is recommended, especially when working outside of a fume hood or with heated material.[3] | Protects against the inhalation of vapors that may cause respiratory irritation.[3][6] |
| Protective Clothing | Laboratory Coat and Apron | A lab coat is the minimum requirement.[10] An impervious apron should be worn when handling larger quantities.[10][11] | Protects against incidental skin contact and contamination of personal clothing.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe working environment.
1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Verify that all necessary PPE is available and in good condition.
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][7]
2. Handling:
-
Do not breathe vapors.[1]
-
Use the smallest quantity of the chemical necessary for the procedure.
-
Ground and bond containers when transferring material to prevent static discharge.[7]
3. Storage:
-
Store in a cool, well-ventilated place away from direct sunlight and heat sources.[1][7]
-
Store separately from strong oxidizing agents and strong bases.[1][3]
-
Store in an area without drain or sewer access.[3]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and exposure.
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Alert the appropriate emergency response team or environmental health and safety office.
-
Restrict access to the spill area.[10]
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and comply with regulations.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a designated, labeled, and sealed container.
-
-
Disposal Method:
Caption: Workflow for the safe handling of this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. This compound | C10H20O2 | CID 91342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICSC 0477 - 2-ETHYLHEXANOIC ACID [chemicalsafety.ilo.org]
- 4. cpachem.com [cpachem.com]
- 5. columbuschemical.com [columbuschemical.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 8. leelinework.com [leelinework.com]
- 9. epa.gov [epa.gov]
- 10. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
